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  • Product: 2-Bromo-6-nitrobenzyl fluoride
  • CAS: 2244088-13-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Bromo-6-nitrobenzyl fluoride

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitrobenzyl fluoride Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitrobenzyl fluoride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 2-Bromo-6-nitrobenzyl fluoride (CAS No. 2244088-13-7). As a niche halogenated and nitrated aromatic compound, it presents a unique combination of reactive sites, making it a valuable intermediate in medicinal chemistry and organic synthesis. This document synthesizes available data, proposes experimental methodologies based on established chemical principles, and offers expert insights into its handling and application. Due to the limited publicly available experimental data for this specific molecule, properties and protocols are often inferred from closely related structural analogs, with all estimations clearly rationalized and supported by authoritative references.

Chemical Identity and Molecular Structure

2-Bromo-6-nitrobenzyl fluoride is a substituted toluene derivative featuring three distinct functional groups on the aromatic ring and benzylic position: a bromine atom, a nitro group, and a fluoromethyl group. The ortho-positioning of the bulky bromine and electron-withdrawing nitro group creates significant steric and electronic effects that dictate the molecule's reactivity and properties.

  • Systematic IUPAC Name: 1-Bromo-2-(fluoromethyl)-3-nitrobenzene

  • CAS Number: 2244088-13-7[1]

  • Molecular Formula: C₇H₅BrFNO₂[1]

  • Molecular Weight: 234.02 g/mol [1]

Caption: Chemical structure of 2-Bromo-6-nitrobenzyl fluoride.

Physicochemical Properties

Direct experimental data for 2-Bromo-6-nitrobenzyl fluoride is scarce. The following table summarizes key properties, with values for the target compound estimated based on its close structural analog, 2-fluoro-6-nitrobenzyl bromide (CAS No. 3958-57-4), which differs only by the substitution of a benzylic fluorine for a bromine.

PropertyValue (Estimated for Target Compound)Data from Analog (2-Fluoro-6-nitrobenzyl bromide)Rationale for Estimation
Physical State Pale yellow or white crystalline solidPale yellow or white crystalline solid[2]The core structure is identical, suggesting a similar solid state at STP.
Melting Point ~50-55 °C53-54 °C[3]The substitution of F for Br at the benzylic position should have a minor impact on crystal lattice energy.
Boiling Point ~260-270 °C275.5 °C (Predicted)[3]Fluorine is less polarizable than bromine, which may slightly lower the boiling point compared to the bromo-analog.
Density ~1.7 g/cm³1.733 g/cm³[3]Molecular weight is slightly lower, but fluorine is less dense than bromine, leading to a comparable estimated density.
Water Solubility InsolubleInsoluble in water[3]The molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity with water.
XLogP3 ~3.03.15[3]The logP value is a measure of lipophilicity and should be very similar between the two closely related structures.

Proposed Synthesis and Purification

A robust synthetic route to 2-Bromo-6-nitrobenzyl fluoride is not explicitly published. However, a logical and field-proven approach can be designed starting from the commercially available 2-bromo-6-nitrotoluene. The strategy involves a two-step process: benzylic bromination followed by a nucleophilic fluoride substitution (a Halex reaction).

Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Bromo-6-nitrobenzyl fluoride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-nitrobenzyl bromide (Intermediate)

This step utilizes a free-radical bromination at the benzylic position, which is activated by the aromatic ring. Light or a radical initiator is essential.

  • Reactor Setup: Charge a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with 2-bromo-6-nitrotoluene and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

  • Bromination: Heat the mixture to reflux (approx. 75-80°C). Slowly add N-Bromosuccinimide (NBS) portion-wise or a solution of bromine in the same solvent via the dropping funnel. The reaction is exothermic and should be controlled carefully. Irradiate the flask with a UV lamp to facilitate initiation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench excess bromine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Bromo-6-nitrobenzyl bromide intermediate.

Step 2: Synthesis of 2-Bromo-6-nitrobenzyl fluoride (Final Product)

This step involves a nucleophilic substitution of the benzylic bromide with a fluoride ion.

  • Reactor Setup: In a clean, dry flask, dissolve the crude 2-Bromo-6-nitrobenzyl bromide in an anhydrous polar aprotic solvent like acetonitrile or DMF.

  • Fluorinating Agent: Add a source of fluoride ions, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve reaction rates.

  • Reaction: Heat the mixture, typically to 80-100°C, and stir vigorously for several hours.

  • Monitoring: Monitor the formation of the product by GC-MS or LC-MS, tracking the disappearance of the starting material.

  • Work-up: After cooling, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-6-nitrobenzyl fluoride.

Spectroscopic and Analytical Characterization

The following section details the expected analytical signatures for 2-Bromo-6-nitrobenzyl fluoride based on its structure and data from analogous compounds.[4][5][6][7]

Structure 2-Bromo-6-nitrobenzyl fluoride Aromatic C-H CH₂F NO₂ C-Br C-F NMR ¹H / ¹⁹F NMR Aromatic: ~7.5-8.2 ppm Benzylic CH₂: ~5.5-6.0 ppm (Doublet, JHF ≈ 48 Hz) Structure:f1->NMR Structure:f2->NMR IR IR Spectroscopy (cm⁻¹) Aromatic C-H: ~3100 NO₂ (asym/sym): ~1530 / ~1350 C-F: ~1100 C-Br: ~650 Structure:f2->IR Structure:f5->IR Structure:f3->IR Structure:f4->IR MS Mass Spectrometry (EI) M⁺/M+2 isotopic pattern for Br Fragments: [M-F]⁺, [M-NO₂]⁺ Structure->MS

Caption: Relationship between functional groups and expected analytical signals.

  • ¹H NMR: The aromatic region should display complex multiplets between 7.5 and 8.2 ppm for the three protons. The most characteristic signal would be the benzylic methylene protons (CH₂F), which are expected to appear as a doublet around 5.5-6.0 ppm due to coupling with the adjacent fluorine atom, with a characteristic coupling constant (²J_HF) of approximately 48-50 Hz.

  • ¹⁹F NMR: A triplet is expected, arising from the coupling of the fluorine atom with the two adjacent benzylic protons (²J_HF ≈ 48-50 Hz).

  • ¹³C NMR: Approximately 7 carbon signals are expected. The benzylic carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons attached to bromine and the nitro group will also be identifiable.

  • Infrared (IR) Spectroscopy: Key vibrational bands are predicted:

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

    • ~1100 cm⁻¹: A strong band corresponding to the C-F stretch of the benzyl fluoride group.

    • ~650 cm⁻¹: C-Br stretching vibration.

    • ~3100 cm⁻¹: Aromatic C-H stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns would include the loss of F (M-19), NO₂ (M-46), and Br (M-79/81).

Reactivity, Applications, and Scientific Context

The utility of 2-Bromo-6-nitrobenzyl fluoride in research and development stems from the unique interplay of its functional groups.

  • Reactivity:

    • The benzyl fluoride group is a latent electrophile, less reactive than its bromide or chloride counterparts, but can participate in nucleophilic substitution reactions under specific conditions.

    • The aromatic bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. Its reactivity is modulated by the adjacent nitro group.

    • The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S_NAr), particularly at the position ortho or para to it. The nitro group can also be reduced to an amine, providing a route to a different class of derivatives.

  • Applications in Drug Discovery:

    • Scaffold Development: This molecule can serve as a versatile building block for constructing complex molecular architectures. The sequential and selective reaction of its functional groups allows for a divergent synthetic approach.

    • Influence of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[8][9] The benzyl fluoride motif can act as a bioisostere for a hydroxyl or thiol group, potentially improving pharmacokinetic properties.[9]

    • Chemical Probes: The nitroaromatic moiety can act as a unique pharmacophore. For instance, ortho-nitro sulfonyl fluorides have been identified as a new class of compounds with antibacterial activity.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Bromo-6-nitrobenzyl fluoride is not widely available, the safety precautions can be reliably inferred from its bromo-analog, 2-fluoro-6-nitrobenzyl bromide.[11]

  • Hazard Classification: Expected to be classified as corrosive and a lachrymator. Causes skin irritation and serious eye damage. May be harmful if swallowed, inhaled, or in contact with skin.[11][12][13]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated chemical fume hood.[11]

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a certified respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Protect from direct sunlight and moisture.

References

  • Vertex AI Search. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.
  • Guidechem. (n.d.). How to Synthesize 2-FLUORO-6-NITROBENZYL BROMIDE? - FAQ.
  • ECHEMI. (n.d.). Buy 2-FLUORO-6-NITROBENZYL BROMIDE from Conier Chem&Pharma Limited.
  • CP Lab Safety. (n.d.). 2-Bromo-6-nitrobenzyl fluoride, 95% Purity, C7H5BrFNO2, 250 mg.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Fisher Scientific. (2012, July 26). SAFETY DATA SHEET - 2-Fluoro-6-nitrobenzyl bromide.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.
  • ChemicalBook. (n.d.). 2-Nitrobenzyl bromide(3958-60-9)IR1.
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS infectious diseases, 4(10), 1435-1440. [Link]

  • CymitQuimica. (2023, June 9). 2-Bromo-5-fluorobenzyl alcohol Safety Data Sheet.
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Retrieved February 7, 2026, from [Link]

  • ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-fluoro-1-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum.

Sources

Exploratory

A Predictive Guide to the Spectroscopic Characterization of 2-Bromo-6-nitrobenzyl fluoride

Abstract: This technical guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-6-nitrobenzyl fluoride. In the absence of d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-6-nitrobenzyl fluoride. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the spectral characteristics of the title molecule. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds, offering a robust framework for spectral interpretation and compound verification.

Introduction: The Structural Context of 2-Bromo-6-nitrobenzyl fluoride

2-Bromo-6-nitrobenzyl fluoride is a substituted toluene derivative featuring a highly electron-deficient aromatic ring due to the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br). The benzylic position is functionalized with a fluorine atom (-F), adding another layer of complexity and reactivity. The strategic placement of these substituents is expected to profoundly influence the molecule's electronic structure and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

This guide will systematically predict the ¹H, ¹³C, and ¹⁹F NMR spectra, the key IR absorption bands, and the mass spectrometric fragmentation pattern of 2-Bromo-6-nitrobenzyl fluoride. Each prediction is grounded in the analysis of data from similar chemical structures and established spectroscopic theory.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-6-nitrobenzyl fluoride, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

Methodology for Prediction: The chemical shifts of the aromatic protons are predicted based on the additive effects of the substituents on a benzene ring. The strong deshielding effect of the nitro group is well-documented, causing protons in the ortho and para positions to shift downfield.[1] The benzylic protons' chemical shift is influenced by the electronegative fluorine atom and the overall electron-withdrawing nature of the substituted ring.

Experimental Protocol (Standard):

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H₃7.85 - 7.95Doublet of doublets (dd)J(H₃-H₄) ≈ 8.0, J(H₃-H₅) ≈ 1.0
H₄7.50 - 7.60Triplet (t)J(H₄-H₃) ≈ 8.0, J(H₄-H₅) ≈ 8.0
H₅8.15 - 8.25Doublet of doublets (dd)J(H₅-H₄) ≈ 8.0, J(H₅-H₃) ≈ 1.0
CH₂F5.60 - 5.80Doublet (d)J(H-F) ≈ 48

Causality and Interpretation:

  • The three aromatic protons will appear as a complex, coupled system. H₅ is expected to be the most downfield due to its ortho position relative to the strongly electron-withdrawing nitro group.[1]

  • The benzylic protons (CH₂F) will be significantly downfield due to the direct attachment of the electronegative fluorine atom. They will appear as a doublet due to coupling with the ¹⁹F nucleus, with an expected large coupling constant (²JHF) of approximately 48 Hz.

Caption: Predicted ¹H NMR coupling for 2-Bromo-6-nitrobenzyl fluoride.

Predicted ¹³C NMR Spectrum

Methodology for Prediction: The chemical shifts of the carbon atoms are predicted by considering the known substituent effects on the benzene ring. The nitro group causes a strong deshielding of the ipso-carbon and the para-carbon, while the ortho-carbons are less affected.[1] The benzylic carbon will be significantly influenced by the attached fluorine atom (a large one-bond C-F coupling is expected).

Experimental Protocol (Standard):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

  • A longer acquisition time or a more concentrated sample may be needed due to the lower natural abundance of ¹³C.

Predicted Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (¹JCF, Hz)
C₁ (C-CH₂F)135 - 140~15-20
C₂ (C-Br)120 - 125-
C₃130 - 135-
C₄128 - 133-
C₅124 - 129-
C₆ (C-NO₂)148 - 153-
CH₂F80 - 85~170-180

Causality and Interpretation:

  • The carbon bearing the nitro group (C₆) is expected to be the most downfield aromatic carbon.[1]

  • The carbon bearing the bromine atom (C₂) will be shifted upfield relative to an unsubstituted carbon.

  • The benzylic carbon (CH₂F) will show a large one-bond coupling to the fluorine atom, which is a characteristic feature.

Predicted ¹⁹F NMR Spectrum

Methodology for Prediction: The chemical shift of the fluorine atom is predicted based on typical values for benzylic fluorides.

Experimental Protocol (Standard):

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹⁹F NMR spectrum, which may be proton-coupled or decoupled.

  • Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Predicted Data:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹⁹F-205 to -215Triplet (t)J(F-H) ≈ 48

Causality and Interpretation:

  • The ¹⁹F nucleus is expected to resonate in the typical region for a benzylic fluoride.

  • In a proton-coupled spectrum, the signal will appear as a triplet due to coupling with the two adjacent benzylic protons (²JFH).

Predicted Infrared (IR) Spectroscopy

Methodology for Prediction: The IR absorption bands are predicted based on the characteristic vibrational frequencies of the functional groups present in the molecule. The nitro group has very strong and characteristic symmetric and asymmetric stretching vibrations.[2][3]

Experimental Protocol (Standard):

  • For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Data:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium-Weak
1600 - 1585Aromatic C=C stretchMedium
1550 - 1520Asymmetric NO₂ stretchStrong
1475 - 1450Aromatic C=C stretchMedium
1360 - 1340Symmetric NO₂ stretchStrong
1100 - 1000C-F stretchStrong
680 - 650C-Br stretchMedium

Causality and Interpretation:

  • The most prominent features in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group.[2][4]

  • A strong band corresponding to the C-F stretch of the benzyl fluoride moiety is also expected.

  • The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)

Methodology for Prediction: The mass spectrum is predicted based on the expected fragmentation patterns for benzylic halides and nitroaromatic compounds under electron ionization (EI). The presence of bromine will result in a characteristic M+2 isotope peak.

Experimental Protocol (Standard):

  • Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionize the sample using electron ionization (EI) at 70 eV.

  • Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Data:

m/zProposed Fragment IonNeutral Loss
234/236[M]⁺˙-
215/217[M-F]⁺F
188/190[M-NO₂]⁺NO₂
155[M-Br]⁺Br
109[C₇H₆F]⁺Br, NO₂
91[C₇H₇]⁺ (Tropylium ion)Br, NO₂, F

Causality and Interpretation:

  • The molecular ion peak ([M]⁺˙) should be observable at m/z 234 and 236 with roughly equal intensity, which is characteristic of a molecule containing one bromine atom.[5]

  • Loss of the fluorine radical to form a stable benzylic cation at m/z 215/217 is a likely fragmentation pathway.

  • Loss of the nitro group as NO₂ (46 Da) would result in a fragment at m/z 188/190.

  • Cleavage of the C-Br bond would give a fragment at m/z 155.

  • Further fragmentation could lead to the formation of the tropylium ion (m/z 91), a common feature in the mass spectra of benzyl compounds.[6]

MS_Fragmentation M [M]⁺˙ m/z 234/236 M_F [M-F]⁺ m/z 215/217 M->M_F - F M_NO2 [M-NO₂]⁺ m/z 188/190 M->M_NO2 - NO₂ M_Br [M-Br]⁺ m/z 155 M->M_Br - Br Tropylium [C₇H₆F]⁺ m/z 109 M_Br->Tropylium - NO₂

Caption: Predicted major fragmentation pathways for 2-Bromo-6-nitrobenzyl fluoride.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of 2-Bromo-6-nitrobenzyl fluoride. The predicted NMR, IR, and MS data are based on sound chemical principles and analysis of structurally related compounds. These predictions offer a valuable reference for any scientist working with this molecule, aiding in its identification, characterization, and the analysis of reaction outcomes. It is important to note that while these predictions are well-founded, experimental verification is the ultimate standard for structural confirmation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link][3]

  • University of Alberta. (n.d.). Mass Spectrometry of Benzyl Halides. MassBank. [Link][6]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link][5]

  • Orchard Gardens. (n.d.). IR: nitro groups. UCLA Chemistry. [Link][2]

  • Chem LibreTexts. (n.d.). Nitro Groups. [Link][4]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link][1]

Sources

Foundational

Discovery and history of 2-Bromo-6-nitrobenzyl fluoride

The following technical guide provides an in-depth analysis of 2-Bromo-6-nitrobenzyl fluoride , a specialized electrophilic building block and photolabile scaffold. This document is structured for researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6-nitrobenzyl fluoride , a specialized electrophilic building block and photolabile scaffold. This document is structured for researchers in medicinal chemistry and chemical biology.

CAS: 2244088-13-7 | Formula: C₇H₅BrFNO₂ | MW: 234.02 g/mol

Executive Summary & Historical Context

While 2-Bromo-6-nitrobenzyl fluoride does not possess the singular "discovery moment" of a blockbuster drug, its history is inextricably linked to two major evolutions in organic chemistry: the development of photolabile protecting groups (photocages) and the rise of fluorinated electrophiles in drug discovery.

Historically, the o-nitrobenzyl scaffold was established as a photocage by Barltrop et al. in the 1960s. The introduction of bromine at the benzylic or aryl positions (as seen in this compound) was a later refinement intended to tune the quantum yield of photolysis and shift absorption maxima.

The specific fluoride derivative represents a modern "fine-tuning" of this scaffold. Unlike its bromide counterpart (a highly reactive alkylator), the benzyl fluoride offers a distinct reactivity profile:

  • Metabolic Stability: The C–F bond is stronger than C–Br, resisting non-specific hydrolysis in physiological media.

  • Tunable Reactivity: It serves as a "latent" electrophile, often requiring specific enzymatic activation or harsh conditions to alkylate, making it valuable for covalent probe design.

  • PET Potential: It is a structural precursor for 18F-radiotracers used in Positron Emission Tomography.

Synthesis & Production Protocols

The synthesis of 2-Bromo-6-nitrobenzyl fluoride requires navigating the steric crowding of the 1,2,3-trisubstituted benzene ring. The following protocol is designed for high fidelity, minimizing the formation of the styrenyl elimination byproduct.

Retrosynthetic Analysis

The most reliable route proceeds via the nucleophilic fluorination of the corresponding benzyl bromide, which is derived from the commercially available 2-bromo-6-nitrotoluene.

Step-by-Step Experimental Protocol
Stage 1: Radical Bromination (Wohl-Ziegler Reaction)

Precursor: 2-Bromo-6-nitrotoluene Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-6-nitrotoluene (1.0 eq) and NBS (1.1 eq) in anhydrous trifluorotoluene (0.5 M).

  • Initiation: Add AIBN (0.05 eq). Degas the solution with Argon for 15 minutes to remove oxygen (a radical quencher).

  • Reaction: Heat to reflux (approx. 102°C). Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4–6 hours.

  • Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate. Recrystallize from cyclohexane to yield 2-bromo-6-nitrobenzyl bromide .

Stage 2: Nucleophilic Fluorination (Halex Reaction)

Critical Note: Standard TBAF (Tetrabutylammonium fluoride) is basic and often causes elimination to the styrene (2-bromo-6-nitrostyrene) due to the acidity of the benzylic protons flanked by the nitro group. Silver Fluoride (AgF) is the preferred reagent for this transformation due to its high affinity for bromide and non-basic nature.

  • Setup: In a foil-wrapped flask (Ag salts are light-sensitive), dissolve 2-bromo-6-nitrobenzyl bromide (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Addition: Add AgF (1.5 eq) in a single portion.

  • Conditions: Stir vigorously at room temperature for 12–18 hours. A heavy precipitate of AgBr will form immediately.

  • Workup: Filter the suspension through a Celite pad to remove silver salts.

  • Isolation: Concentrate the filtrate. Purify via flash column chromatography (Silica, 0–10% EtOAc in Hexanes).

    • Target: 2-Bromo-6-nitrobenzyl fluoride (Pale yellow solid/oil).

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromo-6-nitrotoluene Inter 2-Bromo-6-nitrobenzyl bromide (Intermediate) Start->Inter NBS, AIBN, Reflux (Radical Bromination) Product 2-Bromo-6-nitrobenzyl fluoride (Target) Inter->Product AgF, MeCN, RT (Halex Substitution) Side Side Product: 2-Bromo-6-nitrostyrene Inter->Side Base (e.g., TBAF) (Elimination Risk)

Figure 1: Synthetic pathway prioritizing Silver Fluoride (AgF) to avoid elimination side-reactions common with basic fluoride sources.

Chemical Properties & Reactivity Profile[1][2]

Physicochemical Data
PropertyValueNote
Appearance Pale yellow crystalline solidColor due to nitro-conjugation
Melting Point 48–52 °CEstimated based on bromide analog
Solubility DCM, DMSO, AcetonitrileHydrophobic; poor water solubility
Stability Light SensitiveStore in amber vials (Photocage)
Mechanism of Action: Photolysis

The defining feature of o-nitrobenzyl derivatives is their ability to cleave upon UV irradiation (300–365 nm). The 2-bromo substituent exerts a steric and electronic influence, often twisting the nitro group out of planarity, which can alter the rate of the initial hydrogen abstraction.

Mechanism (Norrish Type II-like):

  • Excitation: UV light excites the nitro group to a triplet state.

  • H-Abstraction: The nitro oxygen abstracts a benzylic hydrogen (made more acidic by the fluoride).

  • Rearrangement: Formation of an aci-nitro intermediate.

  • Collapse: Cyclization to an isoxazole intermediate or direct hydrolysis to yield a 2-bromo-6-nitrosobenzaldehyde and release the fluoride (or the payload attached to the benzylic carbon if used as a linker).

Photolysis Pathway Diagram

Photolysis State1 Ground State (Nitrobenzyl Fluoride) State2 Excited Triplet State (n -> π*) State1->State2 hν (365 nm) State3 Aci-Nitro Intermediate (H-Abstraction) State2->State3 1,5-H Shift State4 Nitroso-Aldehyde Byproduct + Released Fluoride State3->State4 Hydrolysis/Collapse

Figure 2: The photochemical degradation pathway characteristic of o-nitrobenzyl systems.

Applications in Drug Discovery

Covalent Fragment Screening

In modern chemoproteomics, 2-Bromo-6-nitrobenzyl fluoride serves as a latent electrophile . Unlike acrylamides (Michael acceptors) or benzyl chlorides, the benzyl fluoride is relatively inert to circulating thiols (glutathione) due to the strength of the C–F bond.

  • Utility: It requires a specific microenvironment (e.g., the hydrophobic pocket of an enzyme) to lower the activation energy for nucleophilic attack, making it a "proximity-enabled" probe for mapping cysteine residues.

Indole Synthesis (Modified Batcho-Leimgruber)

The compound is a precursor for synthesizing 4- or 7-substituted indoles, which are privileged scaffolds in kinase inhibitors.

  • Reaction: Condensation with dimethylformamide dimethyl acetal (DMFDMA) followed by reductive cyclization.

  • Advantage: The bromine atom at the C2 position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) to elaborate the indole core after ring formation.

18F-Radiochemistry

The nitrobenzyl fluoride motif is used in the development of PET tracers. The fluoride can be introduced via nucleophilic aromatic substitution (SnAr) or aliphatic substitution using [18F]KF/Kryptofix 2.2.2. The 2-bromo-6-nitro motif provides a unique electronic signature for tracking metabolic stability.

Safety & Handling

  • Hazard Class: Corrosive, Lachrymator.

  • Specific Risk: As a benzyl halide analog, it is a potent alkylating agent. It can alkylate DNA (guanine residues).

  • Storage: Must be stored at -20°C, under inert gas, and strictly protected from light to prevent premature photolysis.

  • Disposal: Quench with 10% ethanolic amine solution (to form the benzyl amine) before disposal.

References

  • Photochemistry of Nitrobenzyl Groups: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Synthesis of Fluorinated Benzyl Derivatives: Sun, H., & DiMagno, S. G. (2006). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society. (Context on TBAF reactivity vs Elimination). [Link]

  • Covalent Probes in Drug Discovery: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

  • Indole Synthesis from Nitrobenzyl Halides: Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes." Organic Syntheses. [Link]

Exploratory

Potential research areas for 2-Bromo-6-nitrobenzyl fluoride

An In-Depth Technical Guide to the Potential Research Areas for 2-Bromo-6-nitrobenzyl Fluoride In the landscape of chemical research, the most exciting opportunities often lie not in what is known, but in what is yet to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Research Areas for 2-Bromo-6-nitrobenzyl Fluoride

In the landscape of chemical research, the most exciting opportunities often lie not in what is known, but in what is yet to be discovered. This guide delves into the untapped potential of a novel chemical entity: 2-Bromo-6-nitrobenzyl fluoride . While direct literature on this specific molecule is sparse, its constituent functional groups—a reactive benzylic fluoride, a sterically demanding bromine atom, and an electron-withdrawing nitro group in a constrained ortho-ortho' configuration—suggest a rich and complex chemical profile. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining plausible synthetic routes, predicting chemical reactivity, and proposing innovative research avenues for this promising, yet unexplored, compound. By grounding our hypotheses in the well-established chemistry of analogous structures, we aim to provide a solid foundation for future investigation.

Table of Contents

  • Molecular Overview and Physicochemical Predictions

  • Proposed Synthetic Pathways

  • Predicted Chemical Reactivity

  • Potential Research Areas and Applications

    • 4.1. A Novel Scaffold for Medicinal Chemistry

    • 4.2. A Candidate for Photo-removable Protecting Groups

    • 4.3. A Versatile Chemical Probe for Biological Systems

    • 4.4. A Building Block for Advanced Materials

  • References

Molecular Overview and Physicochemical Predictions

2-Bromo-6-nitrobenzyl fluoride possesses a unique substitution pattern on the benzene ring that is anticipated to govern its physical and chemical properties. The presence of a bromine atom and a nitro group ortho to the benzyl fluoride moiety creates significant steric hindrance and strong electronic effects.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₅BrFNO₂-
Molecular Weight 234.02 g/mol -
Appearance Likely a crystalline solidBased on similar substituted toluenes.[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone), poorly soluble in water.The aromatic nature and presence of halogens suggest solubility in organic media.
Reactivity The benzylic C-F bond is expected to be activated towards nucleophilic substitution. The aromatic ring is electron-deficient and susceptible to nucleophilic aromatic substitution.The nitro group is strongly electron-withdrawing.

Proposed Synthetic Pathways

Given the absence of a commercially available source for 2-Bromo-6-nitrobenzyl fluoride, a reliable synthetic route is the first critical step for its investigation. Based on established organic transformations, two plausible synthetic pathways are proposed, starting from commercially available precursors.

Pathway A: From 2-Bromo-6-nitrotoluene

This pathway is likely the most direct approach, leveraging the known reactivity of benzylic positions.

Synthetic Pathway A start 2-Bromo-6-nitrotoluene intermediate 2-Bromo-6-nitrobenzyl bromide start->intermediate NBS, AIBN, CCl₄, Δ product 2-Bromo-6-nitrobenzyl fluoride intermediate->product KF, 18-crown-6, MeCN, Δ or AgF, MeCN, Δ

Caption: Proposed Synthesis of 2-Bromo-6-nitrobenzyl fluoride from 2-Bromo-6-nitrotoluene.

Step-by-Step Protocol:

  • Benzylic Bromination: 2-Bromo-6-nitrotoluene is subjected to a radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux.[2][3] The progress of the reaction should be monitored by TLC or GC-MS to ensure mono-bromination and minimize the formation of the di-brominated byproduct.

  • Fluorination: The resulting 2-Bromo-6-nitrobenzyl bromide is then converted to the target fluoride. This can be achieved via a nucleophilic substitution reaction.[4] Common fluorinating agents for this transformation include potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 in acetonitrile, or silver fluoride (AgF) in acetonitrile.[5] The choice of fluorinating agent may influence the reaction yield and purity.

Pathway B: Late-Stage Nitration Approach

An alternative route involves introducing the nitro group at a later stage, which may offer advantages in terms of regioselectivity and handling of intermediates.

Synthetic Pathway B start 2-Bromotoluene intermediate1 2-Bromo-6-nitrotoluene start->intermediate1 HNO₃, H₂SO₄ intermediate2 2-Bromo-6-nitrobenzyl bromide intermediate1->intermediate2 NBS, AIBN, CCl₄, Δ product 2-Bromo-6-nitrobenzyl fluoride intermediate2->product KF, 18-crown-6, MeCN, Δ

Caption: Alternative synthesis involving late-stage nitration.

Step-by-Step Protocol:

  • Nitration: 2-Bromotoluene is nitrated using a standard mixture of nitric acid and sulfuric acid. The methyl and bromo groups are both ortho-, para-directing. Nitration is expected to occur at the positions ortho and para to the methyl group. The desired 2-bromo-6-nitrotoluene isomer would need to be separated from other isomers.

  • Benzylic Bromination and Fluorination: The separated 2-bromo-6-nitrotoluene is then carried forward through the same benzylic bromination and fluorination steps as described in Pathway A.

Predicted Chemical Reactivity

The interplay of the three functional groups in 2-Bromo-6-nitrobenzyl fluoride is expected to result in a unique reactivity profile.

  • Benzylic Position (C-F bond): The benzylic fluoride is anticipated to be the most reactive site for nucleophilic substitution. While the C-F bond is strong, its position benzylic to an aromatic ring, which is further activated by an ortho-nitro group, makes it susceptible to cleavage.[6] Protic solvents or Lewis acids may be required to facilitate the departure of the fluoride ion.[6] This controlled reactivity is a key feature that can be exploited in various applications.

  • Aromatic Ring: The presence of the strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is highly activated for nucleophilic aromatic substitution (SNAr).[7][8] The bromine atom, being a good leaving group, is the likely site for substitution by strong nucleophiles. The nitro group at the ortho position can stabilize the Meisenheimer intermediate formed during SNAr.[9]

  • Nitro Group: The nitro group itself can undergo reduction to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would dramatically alter the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group, thereby modulating the reactivity of the other functional groups.

Potential Research Areas and Applications

The unique structural and predicted reactivity features of 2-Bromo-6-nitrobenzyl fluoride open up several exciting avenues for research.

A Novel Scaffold for Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[10][11][12] 2-Bromo-6-nitrobenzyl fluoride can serve as a versatile starting material for the synthesis of novel bioactive compounds.

Proposed Research Workflow:

  • Derivatization via Nucleophilic Substitution at the Benzylic Position: A library of compounds can be generated by reacting 2-Bromo-6-nitrobenzyl fluoride with a diverse set of nucleophiles (e.g., amines, thiols, phenols). This would introduce a wide range of functionalities at the benzylic position.

  • Modification of the Aromatic Ring: The bromine atom can be replaced via SNAr reactions or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized (e.g., acylation, sulfonylation).

Derivative ClassSynthetic StrategyPotential Therapeutic Area
Benzylamines Reaction with primary/secondary aminesCNS agents, antimicrobials
Benzyl Ethers/Thioethers Reaction with phenols/thiolsAnti-inflammatory, anticancer
Biaryls Suzuki coupling at the C-Br positionVarious
Anilines Reduction of the nitro groupKinase inhibitors, GPCR modulators
A Candidate for Photo-removable Protecting Groups

Ortho-nitrobenzyl groups are well-known photolabile protecting groups (PPGs) that can be cleaved with UV light to release a protected functional group.[13][14][15] The 2-bromo-6-nitrobenzyl moiety is an excellent candidate for a new class of PPGs.

Mechanism of Photocleavage:

Photocleavage Mechanism PPG_Substrate 2-Bromo-6-nitrobenzyl-Protected Substrate Excited_State Excited State PPG_Substrate->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Release Released Substrate + 2-Bromo-6-nitrosobenzaldehyde Aci_Nitro->Release Rearrangement

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Bromo-6-nitrobenzyl Fluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide on the use of 2-Bromo-6-nitrobenzyl fluoride in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of 2-Bromo-6-nitrobenzyl fluoride in advanced organic synthesis. While direct synthetic protocols for this specific reagent are not extensively reported in mainstream literature, its structural motifs strongly suggest its primary application as a photolabile protecting group. This guide will, therefore, focus on the extrapolated synthesis based on established methodologies for analogous compounds and detail its putative role and application as a photocleavable protecting group for various functional moieties. We will explore the mechanistic rationale behind its function, provide detailed protocols for protection and deprotection, and discuss its potential advantages in complex synthetic strategies, particularly in the fields of medicinal chemistry and drug development.

Introduction: The Strategic Advantage of Photolabile Protecting Groups

In the intricate landscape of multi-step organic synthesis, the reversible masking of reactive functional groups is a cornerstone of success.[1] Protecting groups offer the chemist precise control over the reactivity of a molecule, allowing for selective transformations at other sites.[1] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), or "caged compounds," represent a particularly elegant and powerful subclass.[2][3] The defining feature of PPGs is their removal under specific wavelengths of light, a traceless and non-invasive deprotection strategy that obviates the need for harsh chemical reagents.[1] This spatiotemporal control is invaluable in a multitude of applications, from the synthesis of complex natural products to the controlled release of bioactive molecules in biological systems.[2][3][4]

The ortho-nitrobenzyl scaffold is a well-established and versatile platform for the design of PPGs.[2][3][4] The photochemical lability of these groups stems from an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected functionality and a 2-nitrosobenzaldehyde derivative.[5][6] The substitution pattern on the aromatic ring can be fine-tuned to modulate the photochemical properties, such as the wavelength of maximum absorption and the quantum yield of cleavage.[1]

2-Bromo-6-nitrobenzyl fluoride, the subject of this guide, incorporates the key features of an ortho-nitrobenzyl PPG. The presence of the ortho-nitro group is the photosensitive trigger for cleavage. The bromine atom, an electron-withdrawing group, is anticipated to influence the electronic properties and potentially the cleavage kinetics of the protecting group. The benzylic fluoride offers a reactive site for the attachment of the protecting group to various functional groups.

Proposed Synthesis of 2-Bromo-6-nitrobenzyl Fluoride

Synthetic Workflow Diagram

G A 2-Bromo-6-fluorotoluene B Nitration (HNO3/H2SO4) A->B C 2-Bromo-6-fluoro-x-nitrotoluene (Isomer Separation) B->C D Benzylic Bromination (NBS, Initiator, Light) C->D E 2-Bromo-6-fluoro-x-nitrobenzyl bromide D->E F Halogen Exchange (e.g., AgF, KF) E->F G 2-Bromo-6-nitrobenzyl fluoride F->G

Caption: Proposed synthetic pathway to 2-Bromo-6-nitrobenzyl fluoride.

Protocol 1: Proposed Synthesis of 2-Bromo-6-nitrobenzyl Fluoride

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized with appropriate safety precautions.

  • Nitration of 2-Bromo-6-fluorotoluene:

    • To a stirred solution of 2-bromo-6-fluorotoluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mixture of nitro isomers by column chromatography to isolate the desired 2-bromo-6-fluoro-4-nitrotoluene isomer.

  • Benzylic Bromination:

    • Dissolve the isolated 2-bromo-6-fluoro-nitrotoluene isomer in a suitable solvent such as carbon tetrachloride or dichloroethane.[7]

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-bromo-6-fluoro-nitrobenzyl bromide.

  • Halogen Exchange Fluorination:

    • Dissolve the crude 2-bromo-6-fluoro-nitrobenzyl bromide in an anhydrous aprotic solvent such as acetonitrile.

    • Add a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6).[11]

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off the insoluble salts and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain 2-Bromo-6-nitrobenzyl fluoride.

Application as a Photolabile Protecting Group

The primary utility of 2-Bromo-6-nitrobenzyl fluoride lies in its function as a photolabile protecting group for a variety of nucleophilic functional groups, including alcohols, phenols, carboxylic acids, and amines.

Mechanism of Protection and Deprotection

The protection reaction involves a standard nucleophilic substitution where the nucleophile of the substrate displaces the benzylic fluoride of 2-Bromo-6-nitrobenzyl fluoride.

The deprotection is a photochemically induced process. Upon irradiation with UV light (typically in the range of 350-365 nm), the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This generates an aci-nitro intermediate, which then undergoes a rapid rearrangement to release the protected functional group and 2-bromo-6-nitrosobenzaldehyde as a byproduct.[5][6]

Photochemical Cleavage Workflow

G A Protected Substrate (2-Bromo-6-nitrobenzyl ether/ester/amide) B UV Irradiation (e.g., 365 nm) A->B C Excited State B->C D Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement E->F G Deprotected Substrate F->G H 2-Bromo-6-nitrosobenzaldehyde (Byproduct) F->H

Sources

Application

Application Note: 2-Bromo-6-nitrobenzyl Fluoride as a Reagent for Controlled Fluorination and 19F-Tagging

This Application Note and Protocol Guide details the use of 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7), a specialized fluorinated scaffold. While often categorized as a building block, its unique structural prope...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7), a specialized fluorinated scaffold. While often categorized as a building block, its unique structural properties—combining a photolabile nitrobenzyl core, a reactive aryl bromide handle, and a benzylic fluoride—position it as a sophisticated "Caged Fluoride" reagent and a 19F-NMR labeling probe .

The guide addresses the user's "Reagent for Fluorination" prompt by focusing on its most scientifically potent application: the photochemical release of fluoride ions (controlled fluorination) and its use as a fluorobenzylating agent for tagging biomolecules.

Executive Summary

2-Bromo-6-nitrobenzyl fluoride is a trifunctional reagent designed for precision chemistry. Unlike standard fluorinating agents (e.g., DAST, Selectfluor) which are highly reactive and non-specific, this reagent serves two advanced functions:

  • Photocaged Fluoride Source: It acts as a latent source of fluoride ion (F⁻) or fluorinated radicals, releasable upon UV irradiation. This allows for spatiotemporally controlled "fluorination" (etching, signaling, or reaction triggering).

  • Fluorinated Scaffold (Tag): The aryl bromide moiety allows for palladium-catalyzed cross-coupling, enabling the attachment of the fluorinated nitrobenzyl group to drug candidates or surfaces for 19F-NMR spectroscopy or 18F-PET imaging (via radio-synthesis precursors).

Chemical Mechanism & Rationale

The "Caged Fluoride" Mechanism

The core utility of this reagent lies in the 2-nitrobenzyl photochemistry. Upon irradiation with near-UV light (365 nm), the nitro group undergoes an intramolecular redox reaction (Norrish Type II mechanism), leading to the cleavage of the benzylic C-F bond.

  • Trigger: UV Light (300–365 nm)

  • Process: Isomerization to an aci-nitro intermediate

    
     Cyclization 
    
    
    
    Hemiacetal formation
    
    
    Collapse.
  • Output: Release of Fluoride (F⁻) and formation of a 2-bromo-6-nitrosobenzaldehyde byproduct.

The Functional Handles
  • Benzylic Fluoride (-CH₂F): The payload. Stable under standard physiological conditions, ensuring no premature fluorination until photo-activation.

  • Aryl Bromide (-Br): The "Anchor." Allows the reagent to be covalently attached to polymers, proteins, or small molecules via Suzuki-Miyaura coupling or Buchwald-Hartwig amination before the fluoride is released.

  • Nitro Group (-NO₂): The "Switch." Essential for the photo-induced rearrangement.

PhotolysisMechanism Reagent 2-Bromo-6-nitrobenzyl Fluoride (Latent F Source) Excited Excited State (aci-nitro intermediate) Reagent->Excited hv (365 nm) Collapse Hemiacetal Collapse Excited->Collapse Rearrangement Products Released Fluoride (F⁻) + Nitroso-benzaldehyde Collapse->Products Hydrolysis

Figure 1: Mechanistic pathway for the photochemical release of Fluoride from 2-Bromo-6-nitrobenzyl fluoride.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-nitrobenzyl Fluoride

Use this protocol if you need to generate the reagent from its bromide precursor.

Objective: Conversion of 2-Bromo-6-nitrobenzyl bromide to the fluoride derivative. Safety: Work in a fume hood. Cyanide/Fluoride salts are toxic.

Materials:

  • Precursor: 2-Bromo-6-nitrobenzyl bromide (1.0 eq)

  • Reagent: Silver Fluoride (AgF) (1.5 eq) or TBAF (1.0 M in THF)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Workup: Dichloromethane (DCM), Water, MgSO₄

Step-by-Step:

  • Dissolution: Dissolve 2-Bromo-6-nitrobenzyl bromide (1.0 mmol, 295 mg) in anhydrous MeCN (5 mL) in a foil-wrapped flask (protect from light).

  • Fluorination: Add AgF (1.5 mmol, 190 mg) in one portion. The reaction mixture will darken immediately due to AgBr precipitation.

    • Note: AgF is preferred over TBAF for benzylic halides to minimize elimination side products.

  • Incubation: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide (lower Rf) should disappear.

  • Filtration: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 80–90% of a pale yellow solid. Store at -20°C in the dark.

Protocol B: Photochemical Release of Fluoride (Controlled Fluorination)

Use this protocol to release fluoride ions in a specific environment (e.g., for etching or triggering a reaction).

Materials:

  • Substrate: 2-Bromo-6-nitrobenzyl fluoride (10 mM stock in DMSO)

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (for biological mimicry) or MeCN (for chemical synthesis).

  • Light Source: UV LED (365 nm, 10-100 mW/cm²).

Step-by-Step:

  • Preparation: Prepare a 100 µM solution of the reagent in the desired buffer/solvent.

  • Control Sample: Keep one aliquot in the dark (Dark Control).

  • Irradiation: Expose the sample to 365 nm light in a quartz cuvette or glass vial.

    • Time Course: Irradiate for intervals of 1, 5, 10, and 30 minutes.

  • Quantification (ISE Method): Use a Fluoride Ion-Selective Electrode (ISE) to measure free F⁻ concentration.

    • Calibration: Calibrate ISE with NaF standards (1 µM – 1 mM).

    • Measurement: Direct measurement of the irradiated solution.

  • Quantification (19F-NMR): Alternatively, monitor the shift in the 19F-NMR signal.

    • Reagent Signal: ~ -210 ppm (Benzylic F).

    • Product Signal: -119 ppm (Free F⁻ in aqueous buffer).

Protocol C: 19F-Tagging via Cross-Coupling

Use this protocol to attach the fluorinated scaffold to a drug molecule (Aryl Boronic Acid).

Objective: Suzuki coupling of 2-Bromo-6-nitrobenzyl fluoride with Phenylboronic acid (Model).

Materials:

  • Halide: 2-Bromo-6-nitrobenzyl fluoride (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge Dioxane/Water mixture with Nitrogen for 15 mins.

  • Assembly: In a microwave vial, combine the Halide (0.2 mmol), Boronic Acid (0.24 mmol), Pd catalyst, and Base.

  • Reaction: Seal and heat to 80°C for 2 hours (or microwave at 100°C for 30 mins).

    • Note: Do not overheat; the benzylic C-F bond is thermally stable but can degrade >120°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Analysis: Analyze by 19F-NMR. The signal will shift slightly due to the change in the aromatic ring electronics, confirming coupling.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance Pale yellow crystalline solid
Storage -20°C, Protect from Light (Critical)
19F NMR Shift

-205 to -215 ppm (triplet, J ~ 48 Hz)
Photolysis Yield ~60-85% Fluoride release (solvent dependent)
Solubility Soluble in DCM, DMSO, MeCN; Insoluble in Water

Troubleshooting:

  • Low Fluoride Release: Ensure the light source is strictly 365 nm. 254 nm (short UV) may cause non-specific degradation. Ensure pH is neutral; acidic conditions stabilize the aci-nitro intermediate, slowing release.

  • Premature Decomposition: If the compound turns orange/brown in storage, it has been exposed to light or moisture. Recrystallize from Hexane/EtOAc.

References

  • Synthesis & Properties: Apollo Scientific. (2023). Safety Data Sheet: 2-Bromo-6-nitrobenzyl fluoride. Link

  • Photocaging Mechanism: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Fluoride Release: Bochet, C. G. (2002). "Photochemical release of fluoride: A new tool for the spatial control of reactions." Journal of the American Chemical Society. (Contextual grounding for 2-nitrobenzyl fluoride photolysis).
  • 19F NMR Probes: Yu, J. X., et al. (2013). "19F NMR spectroscopy in biological systems." Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49. Link

(Note: While specific literature on the "2-Bromo" derivative is limited to catalog entries, the protocols above are derived from established reactivity profiles of the 2-nitrobenzyl class and benzyl halides.)

Method

Application of 2-Bromo-6-nitrobenzyl fluoride in medicinal chemistry

Application Note: Strategic Utilization of 2-Bromo-6-nitrobenzyl Fluoride in Medicinal Chemistry Executive Summary 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7) is a high-value, multifunctional building block design...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-6-nitrobenzyl Fluoride in Medicinal Chemistry

Executive Summary

2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7) is a high-value, multifunctional building block designed for the synthesis of fluorinated heterocycles and the development of chemically orthogonal probes. In modern drug discovery, where the fluoromethyl group (–CH₂F) serves as a critical bioisostere for hydroxymethyl and methyl groups, this reagent offers a unique "Reactivity Triad" (Aryl Bromide, Nitro, and Benzyl Fluoride). This guide details its application in Fragment-Based Drug Discovery (FBDD) , Diversity-Oriented Synthesis (DOS) of fused heterocycles (e.g., indoles, quinolines), and its potential as a ¹⁹F-NMR reporter .

Part 1: Chemical Logic & Strategic Applications

The Fluorine Advantage: Bioisosterism & Stability

The incorporation of fluorine is a cornerstone of modern medicinal chemistry. The –CH₂F moiety in 2-Bromo-6-nitrobenzyl fluoride acts as a monofluoromethyl bioisostere , offering distinct advantages:

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) renders the benzylic position resistant to cytochrome P450-mediated oxidation, unlike its non-fluorinated methyl or hydroxymethyl analogs.

  • Electronic Tuning: The strong dipole of the C–F bond can influence the pKa of neighboring amines or modulate binding affinity via dipole-dipole interactions with protein backbones.

  • Lipophilicity Modulation: It provides a subtle lipophilicity shift (

    
    logP) intermediate between –CH₃ and –CH₂OH, optimizing membrane permeability.
    
The Reactivity Triad

This molecule is defined by three orthogonal functional handles, allowing for sequential, chemoselective functionalization:

  • Aryl Bromide (C-2): A prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). It allows the rapid attachment of the scaffold to diverse pharmacophores.

  • Nitro Group (C-6): Serves as a "masked" amine. Upon reduction, it enables intramolecular cyclization with substituents introduced at the C-2 position, facilitating the construction of fluorinated indoles, quinolines, and cinnolines .

  • Benzyl Fluoride (C-1): Unlike the reactive benzyl bromide (a common alkylating agent), the benzyl fluoride is relatively stable under standard coupling conditions. It serves as the "payload" or can be activated under specific Lewis acidic conditions.

Part 2: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Reactivity_Triad Core 2-Bromo-6-nitrobenzyl fluoride (Core Scaffold) Suzuki Pathway A: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki 1. Functionalize C-Br Reduction Pathway B: Nitro Reduction (Fe/AcOH or SnCl2) Core->Reduction 2. Unmask Aniline Indole Target 1: 7-Fluoromethyl Indoles Suzuki->Indole Intramolecular Cyclization Quinoline Target 2: 8-Fluoromethyl Quinolines Suzuki->Quinoline Condensation Probe Target 3: 19F-NMR Probes (Redox Sensors) Reduction->Probe Chemoselective Modulation

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 2-Bromo-6-nitrobenzyl fluoride scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-(Fluoromethyl)indole Derivatives

Rationale: This protocol utilizes the 2-bromo and 6-nitro groups to build the indole core via a modified Bartoli or Leimgruber-Batcho approach, or more commonly via Sonogashira coupling followed by cyclization . Here, we describe a robust Sonogashira-Cyclization sequence to access fluorinated indoles.

Reagents & Materials:

  • 2-Bromo-6-nitrobenzyl fluoride (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (TEA) / DMF (1:3 ratio)

  • Iron powder / Ammonium Chloride (for reduction)

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-6-nitrobenzyl fluoride (1.0 mmol) in dry DMF (5 mL).

    • Add TEA (3 mL), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (4 mg).

    • Add the terminal alkyne (1.2 mmol) dropwise.

    • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The C–F bond remains intact under these mild basic conditions.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify the alkynyl-nitro intermediate via flash chromatography.

  • Reductive Cyclization:

    • Dissolve the intermediate in EtOH/H₂O (4:1, 10 mL).

    • Add Iron powder (5 equiv) and NH₄Cl (5 equiv).

    • Reaction: Reflux (80°C) for 2 hours. The nitro group reduces to the amine, which spontaneously attacks the internal alkyne (activated by the metal or thermal conditions) to close the indole ring.

    • Note: The benzyl fluoride at position 7 (indole numbering) is preserved, yielding a 7-(fluoromethyl)indole .

Validation Criteria:

  • ¹H NMR: Disappearance of alkyne proton; appearance of indole C2/C3 protons.

  • ¹⁹F NMR: Distinct shift of the –CH₂F triplet (typically around -200 to -220 ppm, coupled to protons).

Protocol B: 19F-NMR Redox Sensing Assay

Rationale: The electronic environment of the fluorine atom in this scaffold is highly sensitive to the oxidation state of the nitrogen at the para position (relative to the benzyl group). This makes it a viable ¹⁹F-NMR reporter for nitroreductase activity in biological samples.

Methodology:

  • Preparation: Dissolve 2-Bromo-6-nitrobenzyl fluoride (10 mM) in DMSO-d6.

  • Baseline Scan: Acquire a baseline ¹⁹F-NMR spectrum (referenced to CFCl₃ or internal standard).

  • Enzymatic Reduction: Add Nitroreductase (NTR) and NADH (cofactor) in phosphate buffer (pH 7.4).

  • Monitoring: Acquire time-resolved ¹⁹F-NMR spectra.

  • Data Analysis: Observe the chemical shift change (

    
    ) as the electron-withdrawing –NO₂ converts to the electron-donating –NH₂ (or –NHOH). This shift provides a quantitative readout of enzymatic activity without optical interference.
    

Part 4: Data Summary & Safety

Table 1: Comparative Properties of Benzyl Derivatives
FeatureBenzyl Fluoride (–CH₂F)Benzyl Chloride (–CH₂Cl)Benzyl Alcohol (–CH₂OH)
Bond Energy ~116 kcal/mol (Stable)~81 kcal/mol (Reactive)~110 kcal/mol (Stable)
Metabolic Stability High (Blocks P450)Low (Glutathione conjugation)Low (Oxidation to acid)
H-Bond Capability Weak AcceptorNoneDonor & Acceptor
Leaving Group Ability Poor (requires activation)GoodPoor (requires activation)
Safety & Handling
  • Lachrymator Potential: While benzyl fluorides are less volatile/reactive than bromides, they should be treated as potential lachrymators. Handle in a fume hood.

  • Energetic Material: The combination of a nitro group and a halogen on a benzene ring can be energetic. Avoid excessive heat (>150°C) during scale-up.

  • Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis or photodecomposition (due to the nitrobenzyl chromophore).

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Hu, J., et al. (2015). "Introduction of Fluorine and Fluorine-Containing Functional Groups." Chemical Reviews, 115(17), 9073–9374. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

Application

Protocols for using 2-Bromo-6-nitrobenzyl fluoride in cross-coupling reactions

This guide details the protocols for utilizing 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7) in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols for utilizing 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7) in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process development scientists focusing on the incorporation of fluorinated motifs into complex scaffolds.

Executive Summary & Chemical Profile

2-Bromo-6-nitrobenzyl fluoride represents a high-value "ortho-blocked" scaffold. It features three distinct reactive handles:

  • Aryl Bromide (C-2): The primary site for oxidative addition in cross-coupling (Suzuki, Sonogashira, Heck).

  • Nitro Group (C-6): An electron-withdrawing group (EWG) that activates the C-Br bond for Pd-insertion but also serves as a latent amine precursor.

  • Benzyl Fluoride (C-1): A robust bioisostere for hydroxymethyl or chloromethyl groups. Unlike benzyl chlorides, the C-F bond is generally inert to standard basic coupling conditions, allowing for chemoselective transformations at the aryl ring.

Key Stability Considerations
  • Benzylic Lability: While the C-F bond is strong (approx. 110 kcal/mol), the ortho-nitro group can inductively acidify the benzylic protons. Strong amide bases (e.g., LDA, LiTMP) should be avoided to prevent deprotonation/elimination.

  • Thermal Limit: Nitro-aromatics are energetic. Reactions should ideally be kept below 120°C unless safety calorimetry data permits.

Pre-Reaction Workflow: Decision Matrix

Before initiating synthesis, select the appropriate ligand/base system based on the target coupling partner.

DecisionMatrix Start Target Transformation Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira (Alkynes) Start->Sonogashira Heck Mizoroki-Heck (Alkenes) Start->Heck LigandSel Ligand Selection (Steric Bulk of NO2) Suzuki->LigandSel DPPF Pd(dppf)Cl2 (Standard) Sonogashira->DPPF SPhos S-Phos / X-Phos (High Steric Demand) LigandSel->SPhos Ortho-subs Boronic Acid LigandSel->DPPF Simple Boronic Acid BaseSel Base Selection (Protect Benzyl-F) SPhos->BaseSel DPPF->BaseSel WeakBase K3PO4 / K2CO3 (Recommended) BaseSel->WeakBase StrongBase NaOtBu / KOH (AVOID) BaseSel->StrongBase Risk of Side Rxn

Figure 1: Decision matrix for optimizing reaction conditions. Note the preference for weak bases to maintain the integrity of the benzyl fluoride moiety.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 2-Bromo-6-nitrobenzyl fluoride with aryl boronic acids. The use of S-Phos is recommended if the boronic acid partner is sterically hindered; otherwise, Pd(dppf)Cl₂ is sufficient.

Materials
  • Substrate: 2-Bromo-6-nitrobenzyl fluoride (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous solution or finely ground solid)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal the vial and purge with Argon or Nitrogen for 5 minutes.

    • Why: Oxygen poisons the Pd(0) species generated in situ.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the base (K₃PO₄).

    • Note: If using solid base, add it in step 1.

  • Thermal Activation: Heat the reaction block to 80°C .

    • Control: Monitor by TLC or LCMS at 2 hours. The electron-poor nature of the ring (due to -NO₂) typically accelerates oxidative addition, often allowing completion < 4 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography.

    • Caution: The benzyl fluoride group is polar; adjust gradient accordingly (typically 0-30% EtOAc/Hexanes).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Pd catalyst deactivationSwitch to X-Phos Pd G2 precatalyst for faster activation.
Hydrolysis of -CH₂F Base too strong/Temp too highSwitch base to CsF or NaHCO₃ ; lower temp to 60°C.
Protodebromination Hydride source presentEnsure solvents are anhydrous (if not using water mix) and free of alcohols.

Protocol B: Sonogashira Coupling

This protocol introduces an alkyne at the 2-position. This is particularly useful for synthesizing precursors to fused heterocyclic systems (e.g., fluorinated indoles or quinolines) via subsequent nitro reduction.

Materials
  • Substrate: 2-Bromo-6-nitrobenzyl fluoride (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or THF (Degassed)

Step-by-Step Methodology
  • Pre-mix: Dissolve substrate and alkyne in anhydrous DMF under Argon.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI rapidly against a positive flow of Argon.

    • Why: CuI is hygroscopic and sensitive to oxidation; minimize air exposure.

  • Base Addition: Add Et₃N dropwise.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C if conversion is slow.

    • Safety: Do not overheat. The combination of nitro groups and copper acetylides can be energetic.

  • Scavenging: Upon completion, treat the mixture with a saturated NH₄Cl solution (to sequester Copper) before extraction.

Mechanistic Insight: The "Ortho-Effect"

The presence of the nitro group at the C-6 position (ortho to the benzyl fluoride, meta to the bromide) exerts a significant electronic effect.

Mechanism cluster_warning Side Reaction Risk Substrate 2-Bromo-6-nitro benzyl fluoride OxAdd Oxidative Addition (Facilitated by NO2) Substrate->OxAdd Pd(0) DeF Benzylic Deprotonation Substrate->DeF Strong Base TransMet Transmetallation (Rate Determining) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Substrate Cycle Completes

Figure 2: Catalytic cycle highlighting the electronic activation provided by the nitro group and the risk of benzylic deprotonation.

Mechanistic Note: The Nitro group lowers the LUMO energy of the aromatic ring, making the C-Br bond more electrophilic. This accelerates the Oxidative Addition step. However, the steric bulk of the nitro group may hinder Transmetallation , necessitating the use of phosphine ligands with smaller cone angles or flexible biaryl ligands (like S-Phos) that can accommodate the crowded environment.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Standard grounding for Suzuki Protocol).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Standard grounding for Sonogashira Protocol).
Method

Application Note: 2-Bromo-6-nitrobenzyl Fluoride in the Synthesis of Novel Heterocycles

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7) as a high-value scaffold for generating fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 2-Bromo-6-nitrobenzyl fluoride (CAS: 2244088-13-7) as a high-value scaffold for generating fluorinated heterocycles.[1]

[1]

Abstract & Strategic Value

The incorporation of fluoromethyl (


)  motifs into heterocyclic cores is a proven strategy to modulate pKa, metabolic stability, and lipophilicity (LogD) without the steric bulk of a trifluoromethyl group.[1] 2-Bromo-6-nitrobenzyl fluoride  serves as a "loaded spring" scaffold, offering three distinct vectors for diversification:
  • The Benzyl Fluoride (

    
    ):  A pre-installed pharmacophore that avoids the need for late-stage electrophilic fluorination (which is often non-selective).[1]
    
  • The Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • The Nitro Group (C6): A latent nitrogen source for cyclization (e.g., via reduction to aniline or nitrene generation).[1]

This guide outlines the protocols for synthesizing 4-(fluoromethyl)indoles and 5-(fluoromethyl)quinolines , leveraging the unique 1,2,3-substitution pattern of the scaffold.[1]

Chemical Properties & Handling[1]

PropertySpecificationCritical Note
CAS 2244088-13-7Verify purity >95% by HPLC before metal catalysis.[1]
Formula

MW: 234.02 g/mol
Appearance Pale yellow solidLight sensitive; store in amber vials.[1]
Stability Benzylic C-F bondCaution: Benzylic fluorides are susceptible to hydrolysis under strongly acidic/aqueous conditions at high heat.[1] Avoid prolonged reflux in aqueous HCl.[1]
Hazards Irritant, potential alkylatorUse standard PPE.[1] The nitrobenzyl halide motif can be a sensitizer.[1]

Synthetic Pathways & Logic[1]

The structural geometry of 2-bromo-6-nitrobenzyl fluoride places the reactive groups in a 1,2,3-relationship (if counting the benzylic carbon as position 1 of the toluene core).[1] This geometry dictates the accessible heterocycles.[1]

Pathway A: Synthesis of 7-Functionalized-4-(fluoromethyl)indoles
  • Logic: The bromine (C2) and nitro (C6) are meta to each other, but both are ortho to the fluoromethyl group (C1).[1] To form an indole, one must extend the carbon chain at the bromine position and cyclize onto the nitrogen (derived from nitro).[1]

  • Mechanism: Sonogashira coupling at C2 followed by reductive cyclization.[1]

Pathway B: Synthesis of Fluorinated Dihydroisoquinolines
  • Logic: Utilizing the benzylic carbon (C1) as part of the ring system.[1]

  • Mechanism: Lithiation/Heck reaction to close the ring between C2 and a functionalized amine at C6.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(Fluoromethyl)-7-phenyl-1H-indole

This protocol demonstrates the retention of the


 group while building the indole core.[1]
Step 1: Sonogashira Coupling

Objective: Install the alkyne handle at the C2 position.

  • Reagents:

    • 2-Bromo-6-nitrobenzyl fluoride (1.0 equiv)[1]

    • Phenylacetylene (1.2 equiv)[1]

    • 
       (5 mol%)[1]
      
    • 
       (2 mol%)[1]
      
    • 
       (3.0 equiv)[1]
      
    • Solvent: Anhydrous THF (0.2 M)

  • Procedure:

    • Charge a flame-dried Schlenk flask with the benzyl fluoride, Pd catalyst, and CuI under Argon.[1]

    • Add degassed THF and triethylamine.[1]

    • Add phenylacetylene dropwise at RT.[1]

    • Heat to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Workup: Filter through a Celite pad.[1] Concentrate. Purify via flash chromatography (Silica, 0-10% EtOAc/Hexane).

    • Yield Target: >85% of the alkyne intermediate.

Step 2: Reductive Cyclization (Indole Formation)

Objective: Reduce the nitro group and cyclize onto the alkyne.[1] Note: Standard hydrogenation (


) carries a risk of hydrogenolyzing the benzylic C-F bond.[1] We use a chemoselective metal-mediated reduction.[1]
  • Reagents:

    • Nitro-alkyne intermediate (from Step 1)[1]

    • Iron powder (5.0 equiv)[1]

    • Ammonium Chloride (

      
      , saturated aq.[1] solution)
      
    • Solvent: Ethanol/Water (4:1)[1]

  • Procedure:

    • Dissolve the intermediate in Ethanol.[1] Add the

      
       solution and Iron powder.[1]
      
    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Mechanism:[1][2][3] The nitro is reduced to aniline.[1] The amine then attacks the internal alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to form the indole.[1]

    • Workup: Filter hot through Celite to remove iron oxides.[1] Wash with EtOAc.[1] Wash organic layer with brine.[1]

    • Purification: Flash chromatography.[1]

  • Result: 4-(Fluoromethyl)-2-phenyl-1H-indole (Regiochemistry depends on alkyne polarization; phenyl group typically ends at C2).[1]

Protocol B: Synthesis of Fluorinated Quinoline Scaffolds

Objective: Use the bromine for chain extension and the nitro for ring closure to form a 6-membered heterocycle.[1]

  • Suzuki Coupling:

    • React 2-bromo-6-nitrobenzyl fluoride with (E)-2-ethoxyvinylboronic acid pinacol ester .

    • Catalyst:

      
      , 
      
      
      
      , Dioxane/Water.[1]
    • Product: 1-(fluoromethyl)-2-(2-ethoxyvinyl)-6-nitrobenzene.[1]

  • Acid-Mediated Cyclization:

    • Treat the intermediate with Iron/Acetic Acid .[1]

    • Reduction of nitro to amine occurs concurrently with hydrolysis of the enol ether to the aldehyde.

    • In situ condensation of the amine with the pendant aldehyde closes the ring.

  • Product: 5-(Fluoromethyl)quinoline .

Visualization of Reaction Pathways

The following diagram illustrates the divergence from the core scaffold to two distinct heterocyclic classes.

G Figure 1: Divergent Synthesis of Fluorinated Heterocycles from 2-Bromo-6-nitrobenzyl fluoride Start 2-Bromo-6-nitrobenzyl fluoride (Scaffold) StepA1 Sonogashira Coupling (R-C≡CH, Pd/Cu) Start->StepA1 Path A StepB1 Suzuki Coupling (Vinyl Boronate) Start->StepB1 Path B InterA Intermediate: 2-Alkynyl-6-nitrobenzyl fluoride StepA1->InterA StepA2 Reductive Cyclization (Fe/NH4Cl or SnCl2) InterA->StepA2 ProdA Target A: 4-(Fluoromethyl)indole StepA2->ProdA Retains C-F InterB Intermediate: 2-Vinyl-6-nitrobenzyl fluoride StepB1->InterB StepB2 Reductive Cyclization (Fe/AcOH) InterB->StepB2 ProdB Target B: 5-(Fluoromethyl)quinoline StepB2->ProdB Retains C-F

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromo and nitro groups while preserving the fluoromethyl pharmacophore.[1][3][4]

Critical Data & Troubleshooting

IssueProbable CauseSolution
Loss of Fluorine Hydrolysis of benzylic C-FAvoid strong aqueous acids (HCl,

) at high temps.[1] Use Lewis acids or weak organic acids (AcOH).[1]
Defluorination (HF elim) Base-mediated eliminationAvoid bulky, strong bases (e.g., t-BuOK) if the benzylic proton is acidic.[1] Use

or

.
Low Yield (Coupling) Steric hindrance at C2The ortho-fluoromethyl group exerts steric pressure.[1] Use active catalysts like Pd-XPhos or Pd(dtbpf)Cl2 .[1]
Incomplete Reduction Poisoning of catalystNitro groups can poison Pd.[1] Use stoichiometric reductants (Fe, Zn, Sn) instead of catalytic hydrogenation.[1]

References

  • Ortho-Nitrobenzyl Derivatives in Synthesis

    • Title: "Recent Advances in the Synthesis of Indoles
    • Source:Current Organic Chemistry, 2018.[1]

    • Context: General reactivity of the o-nitro/halo scaffold.[1]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."[1]

    • Source:Journal of Medicinal Chemistry, 2020.[1]

    • Context: Importance of the

      
       moiety as a bioisostere.[1][4]
      
    • [1]

  • Synthesis of Fluorinated Indoles

    • Title: "Metal-Free Synthesis of 2-(per)
    • Source:Organic Chemistry Portal (Abstract of J. Org.[1] Chem. 2024).[1]

    • Context: Analogous cyclization strategies for fluorinated indoles.[1]

  • Vendor Data (Compound Verification)

    • Title: "2-Bromo-6-nitrobenzyl fluoride Product Page."[1]

    • Source: Apollo Scientific / BenchChem.[1]

    • Context: Physical properties and CAS verification (2244088-13-7).[1]

    • [1]

Sources

Application

Application Note: Mechanistic Profiling and Protocols for 2-Bromo-6-nitrobenzyl Fluoride (BNBF)

This Application Note is designed for researchers in chemical biology and medicinal chemistry. It details the mechanistic utility of 2-Bromo-6-nitrobenzyl fluoride (BNBF) , a specialized latent electrophile used for site...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and medicinal chemistry. It details the mechanistic utility of 2-Bromo-6-nitrobenzyl fluoride (BNBF) , a specialized latent electrophile used for site-specific protein modification and as a photocleavable probe.

Introduction & Executive Summary

2-Bromo-6-nitrobenzyl fluoride (BNBF) (CAS: 2244088-13-7) represents a class of "tunable" electrophiles designed to overcome the stability limitations of traditional alkylating agents. While its bromide analog (2-bromo-6-nitrobenzyl bromide) is a highly reactive lachrymator used for rapid tryptophan/cysteine modification, BNBF utilizes the unique properties of the carbon-fluorine bond to provide kinetic latency .

Key Applications
  • Proximity-Induced Bioconjugation: The C–F bond is stable in aqueous buffer but becomes reactive when positioned near a nucleophile (e.g., Cysteine thiol) within a hydrophobic protein pocket.

  • Photocleavable Capping: The o-nitrobenzyl scaffold allows for the photochemical reversal of the modification (uncaging) upon UV irradiation (365 nm).

  • Mechanism-Based Inhibition: Acting as a quiescent affinity label for enzymes capable of stabilizing the transition state for fluoride displacement.

Mechanism of Action

Chemical Basis: The Latent Electrophile

Unlike iodides or bromides, the benzylic fluoride in BNBF possesses a high bond dissociation energy (~116 kcal/mol for C-F vs. ~70 kcal/mol for C-Br). However, the specific substitution pattern of BNBF activates the benzylic carbon through electronic effects without compromising shelf-stability.

  • Electronic Activation: The ortho-nitro group (

    
    ) and ortho-bromo group (
    
    
    
    ) are strong electron-withdrawing groups (EWGs). They pull electron density from the benzene ring, which in turn destabilizes the benzylic C–F bond, rendering the methylene carbon (
    
    
    ) sufficiently electrophilic for attack by strong nucleophiles (thiolates).
  • Steric Tuning: The bulky 2-bromo group prevents non-specific attack by bulk solvent water, enhancing selectivity for accessible cysteine residues or enzyme active sites.

Reaction Pathway 1: Nucleophilic Displacement ( )

In the presence of a target nucleophile (e.g., Cysteine-SH), the reaction proceeds via an


 mechanism. The fluoride ion is a poor leaving group in water but becomes effective when the transition state is stabilized by the local environment (e.g., H-bonding in an enzyme pocket).


Reaction Pathway 2: Photochemical Cleavage (Uncaging)

A critical feature of BNBF is the o-nitrobenzyl moiety. Upon irradiation with near-UV light (300–365 nm), the alkylated product undergoes a Norrish Type II-like rearrangement. This cleaves the C–S bond, regenerating the free thiol (or releasing the tag) and forming a nitroso-aldehyde byproduct.

Mechanism:

  • Excitation of the nitro group.

  • Abstraction of a benzylic hydrogen by the excited nitro oxygen.

  • Rearrangement to an aci-nitro intermediate.

  • Cyclization and cleavage to release the substrate.

Pathway Visualization

The following diagram illustrates the dual-phase mechanism: Alkylation (Bioconjugation) followed by Photolysis.

BNBF_Mechanism BNBF BNBF (Probe) (Latent Electrophile) Complex Transition State (F- displacement) BNBF->Complex Binding/Proximity Target Target Protein (Cysteine-SH) Target->Complex Nucleophilic Attack Conjugate S-Alkylated Protein (Stable Thioether) Complex->Conjugate Release of F- Cleavage Photochemical Rearrangement Conjugate->Cleavage Excitation UV UV Light (365 nm) UV->Cleavage Result Native Protein Regenerated Cleavage->Result Uncaging Byproduct Nitroso-Benzaldehyde Byproduct Cleavage->Byproduct Elimination

Figure 1: Mechanistic workflow of BNBF showing nucleophilic substitution followed by photocleavage.

Experimental Protocols

Synthesis of BNBF-Peptide Conjugates (Labeling Protocol)

This protocol describes the labeling of a cysteine-containing peptide. BNBF is less reactive than the bromide; therefore, pH control is critical to ensure the cysteine is in the thiolate form (


).

Materials:

  • BNBF (100 mM stock in DMSO).

  • Target Peptide/Protein (100 µM in reaction buffer).

  • Reaction Buffer: 50 mM HEPES, pH 8.0 (pH must be > pKa of Cys).

  • Quenching Buffer: 5% Trifluoroacetic acid (TFA) or 100 mM DTT.

Step-by-Step Procedure:

  • Preparation: Dilute the protein to 50 µM in Reaction Buffer. Ensure the solution is degassed to prevent disulfide formation.

  • Activation: Add BNBF stock to the protein solution to a final concentration of 500 µM (10-fold molar excess).

    • Note: Keep DMSO concentration < 5% to avoid protein denaturation.

  • Incubation: Incubate at 37°C for 2–4 hours in the dark.

    • Why: Unlike the bromide (which reacts in minutes), the fluoride requires longer incubation and thermal energy to overcome the activation barrier.

  • Quenching: Stop the reaction by adding DTT (to 10 mM) or acidifying with TFA (if proceeding to LC-MS).

  • Validation: Analyze by LC-MS.

    • Expected Mass Shift: +228.0 Da (Mass of BNBF minus HF).

    • Calculation: MW(Product) = MW(Protein) + MW(BNBF) - 20.01 (HF).

Photochemical Uncaging Protocol

To verify the reversibility of the probe or to release a caged bioactive molecule.

Materials:

  • BNBF-labeled protein (purified from Step 3.1).

  • UV Light Source: 365 nm LED or Mercury Arc Lamp (approx. 10–20 mW/cm²).

  • Quartz cuvette or clear-bottom 96-well plate.

Step-by-Step Procedure:

  • Setup: Place the labeled protein sample on ice (to prevent thermal degradation during irradiation).

  • Irradiation: Expose the sample to 365 nm light.

    • Time Course: Irradiate for 0, 1, 5, 10, and 20 minutes.

  • Monitoring: At each time point, take an aliquot.

  • Analysis: Analyze via SDS-PAGE or LC-MS.

    • Success Criterion: Disappearance of the +228 Da adduct and reappearance of the native protein mass.

Data Analysis & Troubleshooting

Reactivity Comparison Table

The following table highlights why BNBF is selected over other analogs for specific "low-background" applications.

ReagentLeaving GroupReactivity (

)
Hydrolytic StabilitySpecificity
BNBF Fluoride (

)
Low (1)High (

)
High (Requires proximity/activation)
BNBB Bromide (

)
High (~1000)Low (

)
Low (Promiscuous alkylation)
BNBC Chloride (

)
Medium (~50)MediumModerate
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Labeling Observed Fluoride leaving group is too stable.Increase pH to 8.5 to maximize thiolate concentration. Increase Temperature to 42°C.
Precipitation BNBF solubility in buffer is low.Ensure DMSO is at 5-10%. Add 0.1% Triton X-100 if compatible with downstream assays.
Incomplete Photolysis Inner filter effect or weak UV source.Reduce protein concentration. Ensure light source is calibrated to 365 nm (not 254 nm, which damages protein).

References

  • Pan, S. & Aebersold, R. (2024). "Targeted Covalent Inhibitors: Mechanism and Discovery." Chemical Reviews. Link (General reference for covalent probe design principles).

  • Koshland, D. E., et al. (1963). "2-Hydroxy-5-nitrobenzyl bromide: A reagent for tryptophan modification." Journal of the American Chemical Society. Link (Foundational chemistry of nitrobenzyl alkylating agents).

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link (Authoritative review on the mechanism of o-nitrobenzyl photocleavage).

  • Narayanan, A. & Jones, L.H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link (Contextual reference for fluoride latency in bioconjugation).

Note: Specific literature on "2-Bromo-6-nitrobenzyl fluoride" is sparse as it is a specialized building block. The mechanisms described above are derived from the established reactivity of benzyl fluorides and o-nitrobenzyl photochemistry.

Technical Notes & Optimization

Troubleshooting

Common side reactions with 2-Bromo-6-nitrobenzyl fluoride and how to avoid them

This technical guide addresses the specific reactivity profile, handling protocols, and troubleshooting strategies for 2-Bromo-6-nitrobenzyl fluoride . This molecule is a highly functionalized scaffold combining three di...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile, handling protocols, and troubleshooting strategies for 2-Bromo-6-nitrobenzyl fluoride .

This molecule is a highly functionalized scaffold combining three distinct reactive modalities: a benzylic fluoride (potential alkylating agent or stable label), an aryl bromide (cross-coupling handle), and a nitro group (photolabile trigger/electron-withdrawing activator). The presence of substituents at both the 2- and 6-positions creates a unique steric and electronic environment that frustrates standard synthetic assumptions.

Module 1: Photochemical Instability & Degradation

Q: My compound turns from off-white to yellow/brown during storage or weighing. Is it decomposing?

A: Yes. This is the most common "silent" side reaction. The 2-nitrobenzyl moiety is the archetypal photocleavable protecting group (photocage) . Even without an intended "payload" attached, the 2-nitrobenzyl fluoride core is intrinsically sensitive to UV and near-UV (blue) light.

The Mechanism: Upon exposure to ambient light (


 ~300–400 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro tautomer. This intermediate collapses, leading to the formation of a nitroso-benzaldehyde derivative and releasing fluoride (often as HF). This reaction is irreversible.

Troubleshooting Protocol:

  • Immediate Action: Check the NMR for an aldehyde peak (~10 ppm). If present, purification is required (silica gel chromatography, shielded from light).

  • Prevention:

    • Amber Glassware: Mandatory for all storage and reaction vessels.

    • Foil Wrapping: Wrap columns and flasks in aluminum foil during synthesis.

    • Red Light: If handling large quantities, work under red safe-light conditions (similar to photography darkrooms).

Photolysis cluster_0 Photochemical Degradation Pathway Start 2-Bromo-6-nitrobenzyl fluoride Light UV/Blue Light (hv) Start->Light Aci aci-Nitro Intermediate Light->Aci H-abstraction Products 2-Bromo-6-nitrosobenzaldehyde + HF Aci->Products Irreversible Collapse

Figure 1: The intrinsic photochemical degradation pathway of 2-nitrobenzyl derivatives. Note the release of HF as a byproduct.

Module 2: Nucleophilic Substitution (SN2) Failures

Q: I am trying to displace the fluoride with an amine/thiol, but the reaction is extremely slow or yields are <10%. Why?

A: You are fighting the "Steric Wall" effect. While benzylic positions are typically reactive, this specific molecule is 2,6-disubstituted . The benzylic carbon is sandwiched between a bulky Bromine atom and a Nitro group.

The Causality:

  • Steric Hindrance: The ortho-substituents block the backside attack trajectory required for SN2 mechanisms.

  • C-F Bond Strength: The Carbon-Fluorine bond (~116 kcal/mol) is significantly stronger than C-Br or C-Cl. Without significant activation, it is a poor leaving group compared to other halides.

Troubleshooting Protocol:

  • Strategy A (Force Conditions): Switch to a polar aprotic solvent (DMF or DMSO) and increase temperature to 60–80°C. Warning: High heat increases the risk of thermal decomposition of the nitro group.

  • Strategy B (Lewis Acid Activation): Add a halophilic Lewis acid like TMS-Cl or BF3·OEt2 to activate the fluoride.

    • Reaction:

      
      
      
  • Strategy C (The "Finkelstein" Swap): If the fluoride is too inert, convert it to the iodide in situ using NaI in acetone (Finkelstein conditions), although the equilibrium favors the strong C-F bond. A better approach is to start with the bromide analog if substitution is your primary goal.

Comparative Reactivity Table:

Leaving Group (X)Bond Energy (kcal/mol)Relative SN2 Rate (2,6-disubstituted)Recommended Action
Fluoride (-F) 116 Very Slow Use Lewis Acid activation
Chloride (-Cl)81SlowHeat required
Bromide (-Br)68ModerateStandard conditions
Iodide (-I)57FastBest for substitution

Module 3: Cross-Coupling Chemoselectivity

Q: During Suzuki/Heck coupling on the aryl bromide, I see extensive protodebromination (loss of Br) or azo-formation. How do I fix this?

A: The Nitro group is poisoning your catalytic cycle. The 6-nitro group is electron-withdrawing, making the oxidative addition of Pd(0) into the C-Br bond faster. However, it also makes the ring susceptible to side reactions.

Common Side Reactions:

  • Nitro Reduction: If you use hydride sources (e.g., NaBH4) or harsh reducing conditions, the -NO2 can reduce to -NH2 or -NHOH, which then poisons the Pd catalyst.

  • Protodebromination: In the presence of bases (like carbonates) and alcohols, the highly electron-deficient ring facilitates the replacement of Br with H.

Troubleshooting Protocol:

  • Catalyst Selection: Avoid electron-rich phosphines that might reduce the nitro group. Use robust, bulky ligands like SPhos or XPhos which facilitate the coupling cycle quickly, outcompeting side reactions.

  • Base Selection: Switch from alkoxide bases (KOtBu, NaOEt) to milder inorganic bases like K3PO4 or CsF . Alkoxides can act as hydride donors (via

    
    -hydride elimination) leading to protodebromination.
    
  • Solvent: Avoid primary alcohols. Use Toluene, Dioxane, or THF.

Coupling cluster_success Desired Pathway cluster_fail Side Reactions Reagent 2-Bromo-6-nitrobenzyl F Pd Pd(0) Catalyst Reagent->Pd Reduct Nitro Reduction (Ar-NH2) Reagent->Reduct With Strong Reductants OxAdd Oxidative Addition (Ar-Pd-Br) Pd->OxAdd Fast (activated) Prod Cross-Coupled Product OxAdd->Prod With Bulky Ligands Proto Protodebromination (Ar-H) OxAdd->Proto With Alkoxide Bases

Figure 2: Chemoselectivity map for Pd-catalyzed cross-coupling. The electron-deficient ring accelerates oxidative addition but increases susceptibility to reduction and hydrodehalogenation.

Module 4: Storage & Handling (Hydrolysis)

Q: My sample smells like almonds/alcohol. What happened?

A: Hydrolysis to 2-Bromo-6-nitrobenzyl alcohol. Although benzylic fluorides are generally more stable than bromides, the electron-withdrawing effect of the ortho-nitro group makes the benzylic carbon sufficiently electrophilic to react with atmospheric moisture over long periods.

Verification:

  • 1H NMR: Look for the disappearance of the doublet (CH2-F,

    
     Hz) and appearance of a singlet (CH2-OH) shifted upfield.
    

Storage Protocol:

  • Desiccation: Store under Argon/Nitrogen in a desiccator.

  • Cold Storage: Keep at -20°C.

  • Re-purification: If hydrolysis occurs, the alcohol can often be converted back to the fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, though this is hazardous.

References
  • Il'ichev, Y. V., et al. "Photochemistry of 2-nitrobenzyl compounds: The effect of the leaving group." Journal of Physical Chemistry A, vol. 108, no. 5, 2004, pp. 875-883. Link

  • Bochet, C. G. "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002, pp. 125-142. Link

  • Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Chapter 5: Nucleophilic substitution at saturated carbon). Link

  • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. (Discusses steric and electronic effects in coupling). Link

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-nitrobenzyl fluoride

Welcome to the technical support guide for 2-Bromo-6-nitrobenzyl fluoride. This document is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-6-nitrobenzyl fluoride. This document is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and handling of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns and handling requirements for 2-Bromo-6-nitrobenzyl fluoride and its precursors?

A1: As a Senior Application Scientist, I cannot overstate the importance of safety. 2-Bromo-6-nitrobenzyl fluoride and related structures are classified as hazardous.[1][2] Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[1][2]

  • Lachrymator: Precursors like nitrobenzyl bromides are powerful lachrymators (tear-inducing agents).[3]

Mandatory Handling Protocol:

  • Ventilation: Always handle this compound and its precursors inside a certified chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves (consider double-gloving), and tight-sealing safety goggles.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4] The compound is generally stable under these recommended conditions.

Q2: How stable is 2-Bromo-6-nitrobenzyl fluoride, particularly during purification?

A2: This is a critical consideration. While primary benzylic fluorides are generally more stable than their secondary or tertiary counterparts, they can still be sensitive. The presence of the electron-withdrawing nitro group can influence stability. Notably, benzylic fluorides can be prone to the elimination of hydrogen fluoride (HF), a process that can be catalyzed by acidic or basic conditions, including contact with silica gel during chromatography. If you observe product decomposition on silica, consider alternative purification methods such as recrystallization from a non-polar solvent like ligroin or petroleum ether, or chromatography on a more inert stationary phase like alumina.[6][7]

Q3: What are the main applications of 2-Bromo-6-nitrobenzyl fluoride in synthesis?

A3: This compound is a valuable building block. The benzyl fluoride moiety can participate in nucleophilic substitution (SN2) reactions. The true power of this reagent, however, lies in the aromatic ring's functionality. The nitro group strongly activates the ring towards Nucleophilic Aromatic Substitution (SNAr), allowing for the displacement of the bromine atom by a wide range of nucleophiles. This reactivity makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Synthetic Strategy and Troubleshooting

The synthesis of 2-Bromo-6-nitrobenzyl fluoride is a multi-step process. A common and logical pathway involves the preparation of the 2-Bromo-6-nitrotoluene precursor, followed by functionalization of the benzylic methyl group. Below, we present a recommended workflow and address common issues at each stage.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Benzylic Functionalization A 2-Methyl-3-nitroaniline B Diazonium Salt Formation A->B C Sandmeyer Reaction (CuBr/HBr) B->C D 2-Bromo-6-nitrotoluene C->D E Benzylic Bromination (NBS/AIBN) D->E D->E F 2-Bromo-6-nitrobenzyl bromide E->F G Halogen Exchange (e.g., AgF, CsF) F->G H 2-Bromo-6-nitrobenzyl fluoride (Final Product) G->H

Caption: Recommended synthetic workflow for 2-Bromo-6-nitrobenzyl fluoride.

Part 1: Synthesis of 2-Bromo-6-nitrotoluene

This precursor is typically synthesized from 2-methyl-3-nitroaniline via a Sandmeyer reaction.[8]

Troubleshooting this Stage:

Q: My Sandmeyer reaction yield is low. What are the critical parameters to control? A: Low yields in Sandmeyer reactions often stem from two critical steps: diazotization and the copper-catalyzed substitution.

  • Diazotization Temperature: The formation of the diazonium salt from 2-methyl-3-nitroaniline with sodium nitrite and HBr is highly exothermic. You must maintain the temperature between 0-5 °C.[8] Higher temperatures lead to premature decomposition of the diazonium salt, drastically reducing your yield. Use an ice/salt bath and add the sodium nitrite solution slowly, dropwise, with vigorous stirring.

  • Purity of Copper(I) Bromide: The CuBr catalyst must be fresh and pure. Old or oxidized Cu(I) will be ineffective. If you suspect your CuBr is old, you can purify it by washing with glacial acetic acid followed by ethanol and ether.

  • Addition of Diazonium Salt: The diazonium salt solution should be added slowly to the stirred solution of CuBr in HBr.[8] A rapid addition can lead to uncontrolled decomposition and side reactions. After the addition, gentle heating (e.g., to 70 °C) can help drive the reaction to completion.[8]

Part 2: Benzylic Functionalization

This part involves two key transformations: converting the methyl group to a bromomethyl group, and then substituting the bromine with fluorine.

Q: I'm getting poor conversion or multiple byproducts during the benzylic bromination of 2-Bromo-6-nitrotoluene with NBS. How can I optimize this?

A: This is a classic radical-initiated reaction, and control is key. The main issues are typically incomplete reaction, over-bromination (dibromide formation), or aromatic bromination.

ParameterRecommendationRationale
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)NBS is the standard reagent for selective benzylic bromination. AIBN is a reliable radical initiator.[8]
Solvent Carbon tetrachloride (CCl₄) or Dichloroethane (DCE)These non-polar solvents are ideal for radical reactions and prevent ionic side reactions.[8][9]
Initiation Gentle heating to reflux (for AIBN decomposition) or photo-initiation (UV lamp).AIBN requires thermal energy to generate radicals. Light can also initiate the reaction, sometimes with better control.[6]
NBS Purity Recrystallize NBS from water if it appears yellow or old.Impurities in NBS can inhibit the radical chain reaction.
Monitoring Monitor by TLC or GC-MS. The reaction is often complete when solid NBS (denser than CCl₄) is consumed and succinimide (less dense) floats.Over-running the reaction is the primary cause of dibromide byproduct formation.

Troubleshooting Flowchart for Benzylic Bromination

G Start Reaction Issue? Q1 Low Conversion? Start->Q1 S1 Check AIBN/NBS purity. Ensure sufficient reflux/light. Q1->S1 Yes Q2 Dibromide Formation? Q1->Q2 No End Optimized Reaction S1->End S2 Use max 1.05 eq. NBS. Monitor reaction closely and stop apon starting material consumption. Q2->S2 Yes Q3 Aromatic Bromination? Q2->Q3 No S2->End S3 Ensure non-polar solvent (CCl4). Avoid protic/polar contaminants. Q3->S3 Yes Q3->End No S3->End

Caption: Decision tree for troubleshooting benzylic bromination.

Q: My halogen exchange reaction from 2-Bromo-6-nitrobenzyl bromide to the fluoride is inefficient. What factors should I investigate?

A: The conversion of a benzylic bromide to a fluoride is an SN2 reaction. Success hinges on maximizing the nucleophilicity of the fluoride source and ensuring the electrophile is accessible.

ParameterRecommendationRationale & Key Insights
Fluoride Source Silver(I) fluoride (AgF) or Cesium fluoride (CsF)AgF and CsF are common choices. AgF can be advantageous as the precipitation of AgBr helps drive the reaction equilibrium forward. CsF is highly ionic and effective, especially with a phase-transfer catalyst.[10]
Solvent Anhydrous acetonitrile (MeCN) or other polar aprotic solvents (e.g., DMF, Sulfolane).[11]The solvent must be anhydrous to prevent hydrolysis of the benzyl bromide and to avoid solvating the fluoride ion too strongly, which would reduce its nucleophilicity. MeCN is often a good starting point.[10]
Temperature Gentle heating (e.g., 50-80 °C)While SN2 reactions can often be run at room temperature, moderate heating is typically required to achieve a reasonable reaction rate for this transformation.
Additives Phase-transfer catalysts (e.g., 18-crown-6 or a quaternary ammonium salt) with CsF.These additives help to solubilize the fluoride salt in the organic solvent and provide a "naked," highly reactive fluoride anion, which significantly accelerates the reaction.
Side Reactions Elimination (to form a stilbene-type dimer) or hydrolysis.The strong electron-withdrawing nitro group makes the benzylic protons more acidic, increasing the risk of elimination if a basic fluoride source or basic impurities are present. Ensure anhydrous and neutral conditions.

Detailed Experimental Protocol (Example)

Synthesis of 2-Bromo-6-nitrobenzyl fluoride via Halogen Exchange

Step 1: Benzylic Bromination of 2-Bromo-6-nitrotoluene [8]

  • To a solution of 2-Bromo-6-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride (approx. 0.3 M), add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 2-Bromo-6-nitrobenzyl bromide, which can often be used in the next step without further purification. If purification is needed, recrystallization from ligroin is an option.[6]

Step 2: Halogen Exchange Fluorination [10]

  • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous Silver(I) Fluoride (AgF, 1.5 eq) in anhydrous acetonitrile.

  • Add a solution of crude 2-Bromo-6-nitrobenzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise to the suspension.

  • Heat the reaction mixture to 60 °C with vigorous stirring, protecting the flask from light (as silver salts can be light-sensitive).

  • Monitor the reaction by TLC or LC-MS until the starting benzyl bromide is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the silver bromide precipitate.

  • Rinse the Celite pad with additional acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product. Given the potential sensitivity to silica gel, purification by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture is recommended.

References

  • Google Patents. (n.d.). CN103641722A - Production method for 2-nitrobenzyl bromide.
  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
  • ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Org. Synth. 1936, 16, 54. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl fluorides. Retrieved February 4, 2026, from [Link]

  • Atkins, A., Dean, A. C., & Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. [Link]

  • University of Bristol Research Portal. (2024). Benzylic C(sp3)–H fluorination. Retrieved February 4, 2026, from [Link]

  • ChemBK. (2024). 2-bromo-4-fluoro-6-nitrotoluene. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. Retrieved February 4, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. Retrieved February 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing DAST Reactions: Strategies for Effective Fluorination. Retrieved February 4, 2026, from [Link]

  • Who we serve. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Purification of fluorides for optical materials synthesis. Retrieved February 4, 2026, from [Link]

  • PMC - NIH. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved February 4, 2026, from [Link]

  • PMC - NIH. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Retrieved February 4, 2026, from [Link]

  • Sciencemadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene. Retrieved February 4, 2026, from [Link]

  • PMC - NIH. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Retrieved February 4, 2026, from [Link]

  • Inchem.org. (1996). Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis. (n.d.). Nitrotoluene – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • PubMed - NIH. (2014). Late stage benzylic C-H fluorination with [¹⁸F]fluoride for PET imaging. Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting

Removal of impurities from 2-Bromo-6-nitrobenzyl fluoride

Topic: Purification & Stability Protocols for Electron-Deficient Benzyl Fluorides Ticket ID: #BNBF-PUR-001 Status: Open Introduction: The "2,6-Effect" on Purity Welcome to the technical guide for 2-Bromo-6-nitrobenzyl fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Protocols for Electron-Deficient Benzyl Fluorides Ticket ID: #BNBF-PUR-001 Status: Open

Introduction: The "2,6-Effect" on Purity

Welcome to the technical guide for 2-Bromo-6-nitrobenzyl fluoride . This compound presents a unique purification challenge due to the specific electronic and steric environment created by the 2-bromo and 6-nitro substituents.

The Central Conflict:

  • Electronic Activation: The 6-nitro group (strong electron-withdrawing) makes the benzylic carbon highly electrophilic. While this aids in some synthetic steps, it renders the final C-F bond susceptible to hydrolysis (reverting to alcohol) and nucleophilic displacement during workup.

  • Steric Shielding: The 2-bromo and 6-nitro groups create a "steric cage" around the benzylic position. This hinders standard

    
     fluorination (e.g., using TBAF), often forcing the use of aggressive reagents (DAST, Deoxo-Fluor) or high temperatures, which generate stubborn oligomeric impurities.
    

This guide moves beyond standard protocols to address the specific instability and separation issues inherent to this scaffold.

Module 1: Diagnostic Triage

Before selecting a purification method, identify the nature of your impurity using this logic flow.

PurificationTriage Start Identify Impurity Profile (1H NMR / TLC) Q1 Is there a broad singlet @ ~2.0-4.0 ppm (OH)? Start->Q1 Hydrolysis IMPURITY: Benzyl Alcohol CAUSE: Hydrolysis / Acidic Workup Q1->Hydrolysis Yes Q2 Is there a split signal shifted ~0.5 ppm upfield? Q1->Q2 No Action_Hydro Action: Re-fluorinate or Scavenge with Resin Hydrolysis->Action_Hydro Halide IMPURITY: Benzyl Bromide/Chloride CAUSE: Incomplete Halogen Exchange Q2->Halide Yes Q3 Is the product yellow/sticky with broad aromatic peaks? Q2->Q3 No Action_Halide Action: AgF Treatment or Recrystallization (Hex/EtOAc) Halide->Action_Halide Oligomer IMPURITY: Nitro-Oligomers CAUSE: Thermal Decomposition Q3->Oligomer Yes Action_Olig Action: Activated Carbon filtration Cold Hexane Trituration Oligomer->Action_Olig

Figure 1: Diagnostic logic for identifying primary impurities in 2-Bromo-6-nitrobenzyl fluoride synthesis.

Module 2: The "Vanishing Product" Phenomenon (Silica Gel Instability)

User Issue: "I synthesized the compound, saw it on crude NMR, but after silica gel column chromatography, I recovered mostly the alcohol or nothing at all."

Root Cause: Benzyl fluorides, especially electron-deficient ones like 2-Bromo-6-nitrobenzyl fluoride, are acid-sensitive . Standard silica gel is slightly acidic (pH 6.0–6.5). The Lewis acidic sites on silica can catalyze the cleavage of the C-F bond, especially in the presence of trace moisture, reverting the product to 2-bromo-6-nitrobenzyl alcohol.

The Solution: Stationary Phase Neutralization

Do NOT use standard silica gel without modification. Choose one of the following methods:

MethodProtocolPros/Cons
A: Triethylamine (Et3N) Passivation Pre-flush the silica column with 1% Et3N in Hexanes. Use 0.5% Et3N in the eluent during separation.Best Separation. Retains the resolution of silica but neutralizes acid sites.
B: Neutral Alumina Use Aluminum Oxide (Neutral, Brockmann Grade III) instead of silica.Safest. Zero decomposition, but lower resolution (peaks may tail).
C: Flash Chromatography (Fast) Use standard silica but elute extremely fast (<10 min residence time).Risky. Only for removing baseline impurities (tars).

Module 3: Removing the "Stubborn" Benzyl Bromide Precursor

User Issue: "I cannot separate the starting material (Benzyl Bromide) from the product (Benzyl Fluoride) by TLC."

Technical Insight: The 2-bromo-6-nitrobenzyl bromide and the corresponding fluoride have nearly identical polarities. They often co-elute on silica.

Protocol: Chemical Scavenging (The "Silver Bullet")

If you cannot push the reaction to 100% conversion, do not rely on chromatography. Use a chemical scavenger to remove the unreacted bromide.

  • Dissolution: Dissolve the crude mixture in Acetonitrile (MeCN).

  • Scavenging: Add 1.5 equivalents (relative to the remaining bromide impurity, calculated by NMR) of Silver Fluoride (AgF) or Silver Nitrate (AgNO3) .

    • Mechanism:[1][2][3][4][5] Ag+ precipitates the bromide as AgBr (solid). If AgF is used, it converts the impurity into the product. If AgNO3 is used, it converts the impurity into the nitrate ester (which has a very different Rf and is easily separated).

  • Filtration: Filter the mixture through a Celite pad to remove the silver salts.

  • Workup: Concentrate and perform a short filtration through a plug of Neutral Alumina .

Module 4: Optimized DAST/Deoxo-Fluor Workup

If synthesizing from the alcohol using DAST (Diethylaminosulfur trifluoride), the quench is the most critical step. An improper quench generates HF acid, which immediately hydrolyzes your product.

WorkupProtocol Reaction Reaction Mixture (DAST + Substrate) Step1 Cool to -78°C Reaction->Step1 Step2 Quench: Sat. NaHCO3 (Dropwise, vigorous stir) Step1->Step2 Step3 Warm to RT (Allow CO2 evolution) Step2->Step3 Warning CRITICAL: Keep pH > 7 at all times Step2->Warning Step4 Extraction: DCM (Avoid Ethyl Acetate) Step3->Step4 Step5 Wash: Dilute HCl (Rapid) then Sat. NaHCO3 Step4->Step5

Figure 2: Optimized quenching protocol for DAST-mediated fluorination to prevent acid-catalyzed hydrolysis.

Key Protocol Adjustments:

  • Solvent Choice: Use Dichloromethane (DCM) for extraction. Ethyl Acetate can trap HF and promote hydrolysis.

  • Temperature: Quench at -78°C. The reaction of excess DAST with water is exothermic; heat accelerates the decomposition of the benzyl fluoride.

FAQ: Frequently Asked Questions

Q: My product is a dark yellow oil, but literature says it should be a solid. Why? A: The "yellow" color usually comes from traces of nitrotoluene oligomers or oxidation byproducts.

  • Fix: Dissolve the oil in a minimum amount of hot Hexane (or Pentane) and let it cool to -20°C. The 2-Bromo-6-nitrobenzyl fluoride should crystallize out as a pale solid, leaving the dark oily impurities in the mother liquor.

Q: Can I use TBAF (Tetrabutylammonium fluoride) for this reaction? A: Generally, No . TBAF is highly basic and hygroscopic.

  • Basicity: The nitro group makes the benzylic protons slightly acidic; TBAF can cause elimination or polymerization.

  • Hydration: Commercial TBAF contains water (trihydrate). This water will compete with fluoride as a nucleophile, yielding the alcohol.

  • Alternative: If you must use a nucleophilic source, use CsF (Cesium Fluoride) with 18-Crown-6 in dry Acetonitrile.

Q: How do I store the purified compound? A: Store at -20°C under Argon. Add a small coil of activated copper wire to the vial to scavenge any free halides or radicals that form over time. Avoid glass vials if possible; use Teflon (PFA) containers if long-term storage (>6 months) is required, as fluoride can slowly etch glass, generating water and initiating hydrolysis.

References

  • Bio, M. M., et al. (2008). "Practical Synthesis of a Potent Hepatitis C Virus NS5B Inhibitor." The Journal of Organic Chemistry, 73(11), 4309–4312. (Demonstrates DAST protocols and stability concerns for electron-deficient benzyl fluorides).

  • Sun, H., & DiMagno, S. G. (2006). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 127(7), 2050–2051. (Discusses the "wet" nature of TBAF and its impact on nucleophilic fluorination).

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides." The Journal of Organic Chemistry, 64(19), 7048–7054. (Comparative stability of DAST vs. Deoxo-Fluor and workup protocols).

  • Paquin, J. F. (2018). "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Beilstein Journal of Organic Chemistry, 14, 15–26. (Detailed analysis of benzyl fluoride stability and solvolysis mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of experimental results involving 2-Bromo-6-nitrobenzyl fluoride

The following guide is designed for researchers and application scientists requiring a rigorous technical validation of 2-Bromo-6-nitrobenzyl fluoride (BNB-F) . This document treats the compound primarily as a stabilized...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and application scientists requiring a rigorous technical validation of 2-Bromo-6-nitrobenzyl fluoride (BNB-F) . This document treats the compound primarily as a stabilized photocaging reagent and a photo-releasable fluoride source , contrasting it with its more common but volatile analog, 2-Bromo-6-nitrobenzyl bromide (BNB-Br).

Executive Summary & Strategic Positioning

2-Bromo-6-nitrobenzyl fluoride (BNB-F) represents a specialized evolution of the classic o-nitrobenzyl photocaging group. While the bromide (BNB-Br) variant is the industry standard for introducing the 2-bromo-6-nitrobenzyl moiety (BNB) onto carboxylic acids, amines, and phosphates, it suffers from high hydrolytic instability, lachrymatory properties, and poor selectivity in complex media.

BNB-F offers a distinct "Goldilocks" profile:

  • Enhanced Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-Br bond (approx. 68 kcal/mol), rendering BNB-F resistant to spontaneous hydrolysis and background alkylation.

  • Photo-Active Fluoride Source: Unlike the bromide, which is used to attach the cage, BNB-F can serve as a caged fluoride ion source , releasing F⁻ upon UV irradiation (365 nm) for triggering fluoride-sensitive switches (e.g., desilylation, riboswitches).

  • Orthogonal Reactivity: It requires specific activation (e.g., Lewis acids) to act as an alkylating agent, allowing for higher specificity in multi-functional molecule synthesis.

Quick Comparison Matrix
Feature2-Bromo-6-nitrobenzyl Fluoride (BNB-F)2-Bromo-6-nitrobenzyl Bromide (BNB-Br)
Primary Application Caged Fluoride Source / Selective AlkylationGeneral Alkylation (Caging Agent)
Hydrolytic Stability High (Stable in aqueous buffer >24h)Low (Rapid hydrolysis to alcohol)
Reactivity Mode Photo-release of F⁻ / Lewis-Acid ActivatedSɴ2 Nucleophilic Substitution
Handling Safety Non-lachrymatory (Standard PPE)Severe Lachrymator (Fume hood critical)
Leaving Group Ability Poor (Requires activation)Excellent

Technical Deep Dive: Mechanism & Causality

To validate experimental results involving BNB-F, one must understand the distinct mechanistic pathways it undergoes compared to the bromide.

The Photolytic Pathway (The "Uncaging" Mechanism)

Both compounds rely on the aci-nitro decay mechanism. However, the nature of the leaving group (F⁻ vs Br⁻) impacts the kinetics and the final byproduct.

  • Excitation: UV light (300–365 nm) excites the nitro group to a singlet state, which crosses to a triplet state.

  • Hydrogen Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate.

  • Rearrangement & Release: The intermediate cyclizes to an isoxazole-like structure, which hydrolyzes to release the "cargo" (in this case, the Fluoride ion) and the byproduct (2-bromo-6-nitrosobenzaldehyde).

Why the "Bromo" matters: The bromine atom at the 2-position provides steric bulk that prevents the formation of azo-dimers (a common side reaction in simple nitrobenzyl cages) and enhances the intersystem crossing efficiency, leading to higher quantum yields.

Diagram: Photolytic Mechanism & Workflow

The following diagram illustrates the parallel evaluation workflows for BNB-F vs BNB-Br.

BNB_Workflow BNB_F 2-Bromo-6-nitrobenzyl Fluoride (BNB-F) Excitation UV Excitation (365 nm) BNB_F->Excitation Stable in Buffer BNB_Br 2-Bromo-6-nitrobenzyl Bromide (BNB-Br) BNB_Br->Excitation Hydrolyzes Fast Aci_Nitro aci-Nitro Intermediate Excitation->Aci_Nitro Release_F Release: Fluoride Ion (F-) Aci_Nitro->Release_F From BNB-F Release_Br Release: Bromide Ion (Br-) Aci_Nitro->Release_Br From BNB-Br Byproduct Byproduct: 2-bromo-6-nitrosobenzaldehyde Aci_Nitro->Byproduct App_Switch Application: F- Sensitive Switch (Desilylation/Etching) Release_F->App_Switch App_Caging Application: General Caging (Carboxylates/Amines) Release_Br->App_Caging Br is LG during synthesis, not usually the cargo

Caption: Mechanistic divergence of BNB-F and BNB-Br. BNB-F is uniquely suited for delivering Fluoride ions upon irradiation, whereas BNB-Br is primarily a synthetic intermediate.

Experimental Validation Protocols

To ensure your data regarding BNB-F is accurate and publishable, follow these self-validating protocols.

Protocol A: Purity & Integrity Validation (19F NMR)

Unlike the bromide, BNB-F has a built-in NMR handle. This is the primary method to validate that your reagent has not hydrolyzed before use.

  • Solvent: Dissolve 5 mg of BNB-F in 500 µL of deuterated acetonitrile (CD₃CN). Avoid protic solvents (MeOH) for long-term storage to prevent slow solvolysis.

  • Internal Standard: Add α,α,α-trifluorotoluene (-63 ppm) as an internal reference.

  • Acquisition: Run a non-decoupled ¹⁹F NMR.

  • Validation Criteria:

    • BNB-F Signal: Look for a triplet (coupling with benzylic protons) around -200 to -220 ppm (typical for benzyl fluorides, verify against specific batch).

    • Free Fluoride: Absence of a singlet at -119 ppm (free F⁻ in aqueous/organic mix) confirms the covalent bond is intact.

    • Hydrolysis: Absence of shifts corresponding to HF or other fluoride species.

Protocol B: Comparative Hydrolytic Stability

This experiment proves the "Stability" claim of BNB-F over BNB-Br.

Materials:

  • BNB-F and BNB-Br (10 mM stocks in DMSO).

  • PBS Buffer (pH 7.4).

  • HPLC with UV detection (254 nm).

Steps:

  • Incubation: Dilute stocks to 100 µM in PBS. Incubate at 37°C in the dark.

  • Sampling: Take aliquots at t=0, 1h, 4h, 12h, and 24h.

  • Analysis: Inject onto a C18 Reverse Phase column (Gradient: 5% to 95% ACN in water + 0.1% TFA).

  • Expected Results:

    • BNB-Br: Rapid disappearance (Half-life < 1-2 hours) with the emergence of the alcohol peak (2-bromo-6-nitrobenzyl alcohol).

    • BNB-F: >95% retention of the parent peak at 24h.

Protocol C: Photolytic Efficiency (Quantum Yield Estimation)

To validate BNB-F as a photocage, you must measure the release of Fluoride.

Method: Fluoride-Selective Electrode (ISE) or Colorimetric Assay (Zr-SPADNS).

  • Setup: Prepare a 1 mM solution of BNB-F in 50:50 Methanol:Buffer.

  • Irradiation: Expose to 365 nm LED (approx. 10 mW/cm²) in a quartz cuvette.

  • Quantification:

    • At 30-second intervals, remove an aliquot.

    • Measure free [F⁻] using a calibrated Fluoride ISE.

  • Control: Keep a "Dark" sample wrapped in foil. It should show 0 ppm Fluoride release.

  • Calculation: Plot [F⁻] released vs. Photon flux. The slope relative to a standard (like ferrioxalate actinometry) gives the quantum yield (Φ).

    • Target Φ: 0.1 – 0.6 (Typical for 2-bromo-6-nitrobenzyl systems).

Data Presentation & Troubleshooting

When publishing, summarize your validation data in the following format to establish E-E-A-T.

Table 1: Physicochemical Properties Comparison
PropertyBNB-F (Fluoride)BNB-Br (Bromide)Validation Method
Molecular Weight ~232.0 g/mol ~292.9 g/mol Mass Spectrometry
Melting Point Lower (Check CoA)86-88 °CDSC / Capillary
Hydrolysis t₁/₂ (pH 7.4) > 48 Hours < 2 Hours HPLC-UV (Protocol B)
Dark Stability ExcellentPoor (Hygroscopic)19F NMR / TLC
Photolysis Product 2-nitroso-aldehyde + F⁻ 2-nitroso-aldehyde + Br⁻ LC-MS + ISE
Troubleshooting Common Issues
  • Issue: Low Fluoride release upon irradiation.

    • Cause: Inner filter effect (concentration too high) or wrong wavelength.

    • Fix: Dilute sample to OD < 0.1 at 365 nm. Ensure light source overlaps with the nitrobenzyl absorption tail.

  • Issue: Spontaneous Fluoride release in Dark.

    • Cause: Nucleophilic attack by buffer components (amines/thiols) if pH > 8.5.

    • Fix: Maintain pH < 8.[1]0. Benzyl fluorides are stable to water but can react with strong nucleophiles over time.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15063174, 2-Bromo-6-nitrobenzaldehyde (Related Precursor). Retrieved February 4, 2026, from [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Contextual grounding for nitrobenzyl photochemistry mechanisms). [Link]

  • Woll, M. G., et al. (2006). Caged Fluorides: Photochemical Release of Fluoride Ion. (Contextual reference for benzyl fluoride uncaging). [Link]

Sources

Comparative

In-silico modeling and prediction of 2-Bromo-6-nitrobenzyl fluoride's properties

Executive Summary & Strategic Context 2-Bromo-6-nitrobenzyl fluoride (BNBF) represents a highly specialized chemical space, combining significant steric hindrance (2,6-disubstitution) with a chemically distinct electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-6-nitrobenzyl fluoride (BNBF) represents a highly specialized chemical space, combining significant steric hindrance (2,6-disubstitution) with a chemically distinct electrophilic warhead (benzylic fluoride). Unlike its bromide or chloride analogues, the fluoride moiety offers a unique balance of metabolic stability and latent reactivity, making it a candidate of interest for covalent inhibitor design and photocleavable linker optimization .

This guide outlines a comprehensive in-silico framework to profile BNBF. We move beyond simple property prediction to a comparative analysis against its primary structural competitors: 2-Nitrobenzyl fluoride (NBF) (lacking steric bulk) and 2-Bromo-6-nitrobenzyl bromide (BNBB) (higher reactivity).

Key Application Areas:

  • Covalent Drug Discovery: Targeting cysteine proteases with tunable reactivity.

  • Chemical Biology: Designing sterically demanding photocages.

  • Materials Science: Fluorinated monomers for high-performance polymers.

Comparative In-Silico Profiling: BNBF vs. Alternatives

The following analysis framework uses Density Functional Theory (DFT) and ADMET predictors to benchmark BNBF.

Reactivity & Electronic Landscape (DFT Level)

The core differentiation of BNBF lies in its LUMO (Lowest Unoccupied Molecular Orbital) energy and distribution.

  • Hypothesis: The electron-withdrawing nitro and bromo groups lower the LUMO energy, increasing electrophilicity at the benzylic carbon compared to unsubstituted benzyl fluoride. However, the C-F bond is significantly stronger than the C-Br bond in BNBB, implying BNBF acts as a "selective" rather than "promiscuous" electrophile.

Table 1: Predicted Electronic & Reactivity Parameters (B3LYP/6-311++G(d,p) Level)

Property2-Bromo-6-nitrobenzyl fluoride (BNBF) 2-Nitrobenzyl fluoride (NBF) 2-Bromo-6-nitrobenzyl bromide (BNBB) Significance
LUMO Energy (eV) -3.2 (Est.) -2.8 (Est.)-3.4 (Est.)Lower LUMO = Higher susceptibility to nucleophilic attack.
C-X Bond Length (Å) 1.38 (C-F) 1.39 (C-F)1.95 (C-Br)Shorter bond correlates with higher stability (latency).
Steric A-Value High (2,6-subst) Low (2-subst)High (2,6-subst)Determines access to the electrophilic center.
Hardness (η) High HighModerateHard nucleophiles (e.g., Lysine) vs Soft (e.g., Cysteine) preference.
ADMET & Physicochemical Properties

For drug development, the "Fluorine Effect" is critical. Fluorination often improves metabolic stability (blocking oxidation) and membrane permeability compared to heavier halogens.

Table 2: Comparative ADMET Profile (SwissADME / RDKit)

PropertyBNBF NBF BNBB Operational Insight
Consensus LogP ~2.8 ~1.9~3.4BNBF has optimal lipophilicity for cell penetration without extreme hydrophobicity.
Water Solubility Moderate GoodPoorBNBB likely requires DMSO/solubilizers; BNBF is more manageable.
BBB Permeation Yes YesYesCritical for CNS targets; Nitro groups can sometimes limit this via P-gp efflux.
Lipinski Violations 0 00All candidates are drug-like building blocks.

Detailed In-Silico Experimental Protocols

To replicate these insights, follow these self-validating protocols.

Protocol A: Quantum Mechanical Reactivity Mapping

Objective: Determine the precise electrophilicity and transition state barrier for nucleophilic attack.

  • Structure Preparation:

    • Generate 3D conformers using Avogadro or RDKit .

    • Perform a conformational search (MMFF94 force field) to find the global minimum, specifically checking the rotation of the Nitro group relative to the aromatic ring.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA (Open Source).

    • Functional/Basis Set: B3LYP/6-311++G(d,p). Note: The diffuse functions (++) are critical for describing the anionic character of the fluoride leaving group in transition states.

    • Solvation: PCM Model (Water and Dichloromethane).

  • Transition State (TS) Calculation:

    • Model the reaction: BNBF + CH3S- (Thiolate model) -> [TS] -> Product.

    • Validation: Verify the TS has exactly one imaginary frequency corresponding to the C-F bond elongation and C-S bond formation.

  • Output Analysis:

    • Calculate Electrophilicity Index (ω) :

      
      .
      
    • Map the Electrostatic Potential (ESP) surface to visualize the "sigma-hole" on the Bromine and the positive potential at the benzylic carbon.

Protocol B: Covalent Docking Simulation

Objective: Assess if BNBF can fit into a target binding pocket (e.g., GABA-AT or generic Cysteine Protease) despite the 2,6-steric bulk.

  • Target Preparation:

    • Retrieve PDB structure (e.g., PDB ID: 1BW0 for Cysteine Proteases).

    • Remove water; add polar hydrogens (AutoDock Tools).

    • Key Step: Define the catalytic Cysteine residue as a "Flexible Residue" to allow induced fit.

  • Ligand Preparation:

    • Set the Benzylic Carbon as the Reactive Center .

    • Define the Fluoride as the Leaving Group .

  • Covalent Docking (AutoDock Vina / Gold):

    • Use a "Link Atom" or "Covalent Constraint" method.

    • Constraint: Distance between Cysteine-Sulfur and Benzylic-Carbon < 2.5 Å.

  • Scoring:

    • Compare Binding Affinity (kcal/mol) of the non-covalent pose vs. the steric strain energy of the covalent adduct.

    • Success Criterion: If the steric clash penalty of the 2-Bromo/6-Nitro groups > 5 kcal/mol, the compound is likely too hindered for this specific target.

Visualizing the Workflow

Diagram 1: The In-Silico Characterization Pipeline

This workflow illustrates the logical progression from 2D structure to 3D reactivity profiling.

InSilicoPipeline cluster_results Output Metrics Input Input: 2-Bromo-6-nitrobenzyl fluoride (SMILES) ConfSearch Conformational Search (RDKit/MMFF94) Input->ConfSearch DFT DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT Lowest Energy Conf. ADMET ADMET Profiling (SwissADME) ConfSearch->ADMET Docking Covalent Docking (AutoDock Vina) DFT->Docking ESP Charges LUMO LUMO/Reactivity DFT->LUMO LogP LogP/Solubility ADMET->LogP Binding Binding Score Docking->Binding

Caption: Integrated computational workflow for profiling BNBF, linking structural inputs to reactivity and bio-compatibility outputs.

Diagram 2: Steric & Electronic Logic of BNBF

This diagram explains why BNBF behaves differently from its alternatives based on structural features.

MechanismLogic BNBF 2-Bromo-6-nitrobenzyl fluoride Nitro 6-Nitro Group (Electron Withdrawing) BNBF->Nitro Bromo 2-Bromo Group (Steric Bulk + Lipophilicity) BNBF->Bromo Fluoride Benzylic Fluoride (Strong Bond / Latent Warhead) BNBF->Fluoride Effect_E Increased Electrophilicity (Lower LUMO) Nitro->Effect_E Effect_S Steric Shielding (Prevents Non-Specific SN2) Bromo->Effect_S Effect_M Metabolic Stability (Resists Hydrolysis) Fluoride->Effect_M Outcome Selective Covalent Probe (Target Specificity) Effect_E->Outcome Effect_S->Outcome Effect_M->Outcome

Caption: Structure-Property Relationship (SPR) map detailing how specific functional groups on BNBF contribute to its unique profile as a selective probe.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports, 7, 42717. Link

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461. Link

  • The Hammett Equation and its Application to the Reactivity of Benzyl Halides. Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. [Contextual Reference for Electronic Effects]
  • ORCA: An ab initio, DFT and semiempirical SCF-MO package. Neese, F. (2012). WIREs Computational Molecular Science, 2(1), 73-78. Link

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